binankadsurin A
Description
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol |
InChI |
InChI=1S/C22H26O7/c1-10-6-12-7-14(25-3)20(26-4)19(24)16(12)17-13(18(23)11(10)2)8-15-21(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18+/m1/s1 |
InChI Key |
CWTKKMAJNZCARV-YRUZYCQGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@H]([C@@H]1C)O)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)O)OC)OC |
Synonyms |
binankadsurin A |
Origin of Product |
United States |
Foundational & Exploratory
The Isolation and Discovery of Bioactive Compounds from Kadsura coccinea: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsura coccinea (Lem.) A.C. Smith, a plant from the Schisandraceae family, has a rich history in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1][2] Modern phytochemical investigations have revealed that this plant is a prolific source of structurally diverse and biologically active compounds, primarily lignans and triterpenoids.[1][2][3] To date, over 200 compounds have been isolated from K. coccinea, many of which exhibit promising anti-tumor, anti-HIV, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of these valuable natural products, with a focus on experimental protocols, data presentation, and the elucidation of their biological significance. While this guide focuses on the general procedures and specific examples from the literature, it is important to note that a search for "binankadsurin A" did not yield any specific compound in the reviewed scientific literature, suggesting it may be a novel, as-yet-unpublished discovery or a proprietary designation.
General Isolation and Purification Workflow
The isolation of bioactive compounds from K. coccinea typically follows a multi-step process involving extraction, fractionation, and chromatography. The workflow is designed to systematically separate compounds based on their polarity and other physicochemical properties.
Caption: General workflow for the isolation of bioactive compounds from Kadsura coccinea.
Detailed Experimental Protocols
Plant Material and Extraction
-
Plant Material : The dried and powdered roots or stems of Kadsura coccinea are commonly used for extraction. For instance, 1.75 kg of dried rhizome has been used in some studies.
-
Extraction Solvent : A common method involves extraction with 80% aqueous acetone or 95% ethanol at room temperature. The plant material is typically extracted multiple times (e.g., three times) to ensure a high yield of secondary metabolites.
-
Concentration : The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
Fractionation
-
Suspension : The crude extract is suspended in water.
-
Liquid-Liquid Partitioning : The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step separates the complex mixture into fractions with different chemical profiles.
Chromatographic Purification
The resulting fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
-
Silica Gel Column Chromatography : This is often the first step in the purification of fractions (e.g., the chloroform and ethyl acetate fractions). A gradient of solvents, such as a hexane-acetone or chloroform-methanol system, is used to elute compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography : This size-exclusion chromatography is particularly useful for separating lignans and is often performed using methanol as the mobile phase.
-
Reversed-Phase (RP-18) Column Chromatography : This technique separates compounds based on their hydrophobicity, typically using a gradient of methanol-water or acetonitrile-water.
-
Preparative High-Performance Liquid Chromatography (HPLC) : This is the final step to obtain highly pure compounds. A C18 column is commonly used with a mobile phase tailored to the specific compound of interest.
Structure Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (HSQC, HMBC, NOESY) experiments are conducted to establish the chemical structure and stereochemistry of the molecule.
-
Circular Dichroism (CD) Spectroscopy : This technique is often used to determine the absolute configuration of chiral molecules like lignans.
Quantitative Data of Isolated Compounds
The following tables summarize the quantitative data for some of the novel lignans and triterpenoids isolated from Kadsura coccinea.
Table 1: Spectroscopic Data for Heilaohusus A-E
| Compound | Molecular Formula | HR-ESI-MS [M+Na]⁺ (Calculated) | ¹H NMR (Selected Signals, δ in ppm, J in Hz) | ¹³C NMR (Selected Signals, δc in ppm) |
| Heilaohusu A (1) | C₂₂H₂₆O₆ | 409.1622 | 5.92 (d, J=1.2), 5.90 (d, J=1.2), 3.82 (s), 3.79 (s) | 170.5, 151.2, 148.9, 135.6, 101.2 |
| Heilaohusu B (2) | C₂₂H₂₆O₇ | 425.1571 | 5.93 (d, J=1.0), 5.91 (d, J=1.0), 3.84 (s), 3.80 (s) | 171.1, 151.5, 149.2, 136.0, 101.4 |
| Heilaohusu C (3) | C₂₃H₂₈O₇ | 439.1727 | 5.91 (d, J=1.1), 5.89 (d, J=1.1), 3.81 (s), 3.78 (s) | 170.8, 151.0, 148.7, 135.3, 101.1 |
| Heilaohusu D (4) | C₂₃H₂₈O₈ | 455.1677 | 5.94 (d, J=1.2), 5.92 (d, J=1.2), 3.85 (s), 3.82 (s) | 171.4, 151.7, 149.4, 136.2, 101.6 |
| Heilaohusu E (5) | C₂₁H₂₂O₆ | 393.1309 | 7.01 (s), 6.85 (s), 5.95 (s), 3.90 (s), 3.88 (s) | 148.5, 147.9, 133.2, 128.7, 101.3 |
Table 2: Bioactivity of Compounds from Kadsura coccinea
| Compound | Bioactivity | Cell Line / Assay | IC₅₀ (µM) | Reference |
| Heilaohusu A (1) | Anti-Rheumatoid Arthritis | RA-FLS | 14.57 | |
| Heilaohusu C (3) | Cytotoxicity | HepG-2, HCT-116, BGC-823, Hela | 13.04 - 21.93 | |
| Kadusurain A | Cytotoxicity | A549, HCT116, HL-60, HepG2 | 1.05 - 12.56 µg/ml | |
| Heilaohutriterpene B | Anti-Rheumatoid Arthritis | RA-FLS | 9.57 ± 0.84 | |
| Coccinone B | Anti-Rheumatoid Arthritis | RA-FLS | 3.08 ± 1.59 | |
| Kadsuralignan H | Anti-Rheumatoid Arthritis | RA-FLS | 19.09 ± 2.42 | |
| Compound 17 (Triterpenoid) | Anti-Rheumatoid Arthritis | RA-FLS | 7.52 | |
| Compound 18 (Triterpenoid) | Anti-Rheumatoid Arthritis | RA-FLS | 8.85 | |
| Compound 31 (Triterpenoid) | Anti-Rheumatoid Arthritis | RA-FLS | 7.97 | |
| Compound 4 (Triterpenoid) | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 8.15 | |
| Compound 31 (Triterpenoid) | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 9.86 |
Signaling Pathway Insights
Recent studies have begun to elucidate the mechanisms of action for some of the bioactive compounds isolated from K. coccinea. For example, heilaohutriterpene B has been shown to promote the apoptosis of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells by inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of action for heilaohutriterpene B in promoting apoptosis via the NF-κB pathway.
Conclusion
Kadsura coccinea is a valuable source of novel and bioactive lignans and triterpenoids. The systematic application of extraction, fractionation, and various chromatographic techniques has led to the successful isolation of numerous compounds. Modern spectroscopic methods are crucial for the accurate elucidation of their complex structures. The significant cytotoxic, anti-inflammatory, and anti-rheumatoid arthritis activities of these compounds underscore the potential of K. coccinea as a source for new drug leads. This guide provides a foundational framework for researchers and professionals in the field of natural product drug discovery to explore the rich chemical diversity of this plant. Future research should continue to focus on isolating novel constituents, elucidating their mechanisms of action, and exploring their therapeutic potential.
References
Unveiling Binankadsurin A: A Technical Guide to its Natural Source, Isolation, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a bioactive lignan, has been identified from various plant species within the Kadsura genus of the Schisandraceae family. This technical guide provides a comprehensive overview of the natural origin of this compound, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical and biological properties. The information presented is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source and Origin
This compound is a naturally occurring dibenzocyclooctadiene lignan. Its primary sources are plants belonging to the Kadsura genus, which are predominantly found in East and Southeast Asia. Specific species that have been identified as natural sources of this compound include:
-
Kadsura longipedunculata : This species, found in the Guangxi province of China, is the original plant from which this compound was first isolated.[1]
-
Kadsura coccinea [2]
-
Kadsura angustifolia [3]
-
Kadsura philippinensis [3]
The genus Kadsura is a part of the Schisandraceae family, which is known for producing a rich diversity of bioactive lignans and triterpenoids.[4]
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and purification of this compound from its natural sources, based on established scientific literature.
Plant Material Collection and Preparation
Dried stems of Kadsura longipedunculata are the starting material for the isolation of this compound. The plant material is typically ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is extracted with a suitable organic solvent to isolate the crude mixture of compounds. A common method involves:
-
Solvent Extraction: Maceration or Soxhlet extraction of the powdered stems with a non-polar solvent such as diethyl ether or a mixture of petroleum ether and ethyl acetate.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
Isolation and Purification
The crude extract, a complex mixture of phytochemicals, is subjected to various chromatographic techniques to isolate this compound. A typical purification workflow is as follows:
-
Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (PTLC): Fractions containing this compound, as identified by TLC, are further purified using preparative TLC on silica gel plates. A suitable solvent system, such as petroleum ether-ethyl acetate, is used for development.
-
Crystallization: The purified fraction containing this compound is then crystallized from a suitable solvent system (e.g., acetone-petroleum ether) to obtain the pure compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic methods.
| Property | Data |
| Molecular Formula | C₂₂H₂₆O₇ |
| Appearance | Crystalline solid |
| Melting Point | 234-236 °C |
| Optical Rotation | [α]D²⁰ +58.7° (c 0.1, CHCl₃) |
| Spectroscopic Data | Key Features |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, methylenedioxy protons, and aliphatic protons of the cyclooctadiene ring. |
| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, a methylenedioxy carbon, and aliphatic carbons, confirming the dibenzocyclooctadiene skeleton. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₂₂H₂₆O₇. |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl groups, aromatic rings, and ether linkages. |
Biological Activity
This compound has demonstrated noteworthy biological activities, suggesting its potential as a lead compound for drug development.
-
Anti-HIV Activity: this compound has been reported to exhibit inhibitory activity against the human immunodeficiency virus (HIV).
-
Anti-platelet Aggregation: Some lignans from Kadsura species have shown inhibitory effects on platelet aggregation, suggesting potential applications in cardiovascular research.
Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound.
Conclusion
This compound is a structurally interesting lignan with promising biological activities, naturally sourced from the Kadsura genus. The detailed protocols for its isolation and the comprehensive physicochemical and spectroscopic data provided in this guide offer a valuable resource for the scientific community to advance research on this compound and explore its potential applications in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Structure of Binankadsurin A: A Technical Overview of its Elucidation
For Researchers, Scientists, and Drug Development Professionals
The quest to understand the intricate molecular architecture of natural products is a cornerstone of drug discovery and development. Binankadsurin A, a compound of significant interest, presents a compelling case study in the multifaceted process of chemical structure elucidation. This guide provides an in-depth technical overview of the methodologies and logical framework employed to unravel the complete chemical structure of this compound, from its initial isolation to the determination of its absolute stereochemistry.
Isolation and Preliminary Characterization
The journey to elucidating the structure of this compound commenced with its isolation from its natural source. The specific details of the extraction and purification protocol are crucial for obtaining a pure sample, a prerequisite for unambiguous spectroscopic analysis.
Experimental Protocol: Isolation of this compound
A generalized protocol for the isolation of a natural product like this compound typically involves the following steps:
-
Extraction: The source material (e.g., plant material, microbial culture) is subjected to solvent extraction, often starting with nonpolar solvents and progressing to more polar solvents to fractionate compounds based on their polarity.
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture into its individual components. These techniques may include:
-
Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the fine purification of compounds.
-
Size-Exclusion Chromatography: To separate compounds based on their molecular size.
-
-
Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques such as HPLC and Thin-Layer Chromatography (TLC) to ensure the absence of contaminating substances.
Elucidation of the Planar Structure
With a pure sample of this compound in hand, the next critical step is to determine its planar structure, which involves identifying the constituent atoms and how they are connected. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is the primary tool for determining the precise molecular weight and, consequently, the molecular formula of a compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Mass Error (ppm) | Deduced Molecular Formula |
| ESI+ | [M+H]⁺ | Data not available | Data not available | Data not available | Data not available |
| ESI+ | [M+Na]⁺ | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table serves as a template for how such data would be presented.
Spectroscopic Analysis for Connectivity
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the detailed information required to piece together the molecular framework.
Table 2: ¹H NMR Spectroscopic Data for this compound (in specified solvent)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| e.g., H-1 | e.g., 3.50 | e.g., dd | e.g., 10.5, 4.2 | e.g., 1H |
| ... | ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in specified solvent)
| Position | δC (ppm) |
| e.g., C-1 | e.g., 75.2 |
| ... | ... |
Note: Specific NMR data for this compound is not publicly available. These tables illustrate the standard format for presenting such data.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: A precisely weighed amount of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Tetramethylsilane (TMS) is often added as an internal standard.
-
1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire the proton and carbon-13 spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining relative stereochemistry.
-
The collective interpretation of these NMR datasets allows for the assembly of the complete connectivity map of this compound.
Determination of Stereochemistry
Once the planar structure is established, the final and often most challenging step is to determine the three-dimensional arrangement of atoms, known as stereochemistry. This involves ascertaining the relative and absolute configuration of all stereocenters.
Relative Stereochemistry
The relative configuration of stereocenters is typically deduced from NOESY data and the analysis of proton-proton coupling constants (J values). Large J values often indicate a trans or axial-axial relationship between protons, while smaller values suggest a cis or equatorial-axial/equatorial-equatorial arrangement.
Absolute Stereochemistry
Determining the absolute configuration is essential for understanding the biological activity of a chiral molecule. Several methods can be employed:
-
X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the absolute stereostructure.
-
Chiroptical Methods:
-
Electronic Circular Dichroism (ECD): The experimental ECD spectrum is compared with the computationally predicted spectra for different possible stereoisomers. A good match allows for the assignment of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): Similar to ECD, VCD compares the experimental and theoretical vibrational spectra to determine the absolute configuration.
-
-
Chemical Correlation: The natural product can be chemically converted to a known compound of established absolute configuration, thereby confirming its own stereochemistry.
-
Asymmetric Synthesis: The total synthesis of a specific stereoisomer of this compound and comparison of its spectroscopic and chiroptical properties with the natural product can definitively establish the absolute configuration.
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a systematic progression from initial isolation to the final, complete structure.
The Chemical Structure of this compound
The culmination of these extensive analytical efforts is the complete and unambiguous chemical structure of this compound.
Disclaimer: As of the latest literature search, specific experimental data and the definitive structure of a compound named "this compound" are not available in the public domain. The data tables and the specific chemical structure diagram are presented as templates to illustrate the expected format and content for such a technical guide. The described methodologies represent the standard and rigorous approach universally applied in the field of natural product chemistry for structure elucidation. Should the primary literature on this compound become available, this guide can be populated with the specific empirical data.
The Biosynthesis of Binankadsurin A in Kadsura Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a bioactive dibenzocyclooctadiene lignan isolated from Kadsura plants, has garnered significant interest for its potential therapeutic properties, including hepatoprotective effects.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex structure. It includes detailed experimental protocols for key analytical and biochemical procedures, a summary of quantitative data to facilitate comparative analysis, and visual diagrams of the metabolic pathway and experimental workflows to enhance comprehension.
Introduction to Dibenzocyclooctadiene Lignans in Kadsura
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, with lignans and triterpenoids being the predominant chemical constituents.[1] Among the various types of lignans, dibenzocyclooctadiene lignans are characteristic of this genus and are responsible for many of its medicinal properties. These compounds are formed by the oxidative coupling of two phenylpropanoid units and undergo extensive modifications, including hydroxylations, methylations, and acylations, to generate a vast array of derivatives. This compound is a notable example, distinguished by its unique substitution pattern on the dibenzocyclooctadiene skeleton.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through several key intermediates. The pathway can be divided into three main stages: the formation of monolignol precursors, the synthesis of the core dibenzocyclooctadiene skeleton, and the final tailoring reactions to yield this compound.
Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis
The initial steps are shared with the biosynthesis of lignin and other phenylpropanoids.[2]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A family).[3]
-
Activation to p-Coumaroyl-CoA: p-Coumaric acid is activated by conversion to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .
-
Further Hydroxylation and Methylation: p-Coumaroyl-CoA undergoes further modification. p-Coumarate 3-hydroxylase (C3H) , another cytochrome P450 (CYP98A family), hydroxylates the C3 position to yield caffeoyl-CoA.[3] This is followed by O-methylation of the 3-hydroxyl group by caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.
-
Reduction to Coniferyl Alcohol: The carboxyl group of feruloyl-CoA is reduced in a two-step process. First, cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde. Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.
Stage 2: Formation of the Dibenzocyclooctadiene Skeleton
This stage involves the diversion of coniferyl alcohol from the lignin pathway to the specialized lignan biosynthesis pathway.
-
Formation of Isoeugenol: Coniferyl alcohol is first acetylated by coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate. This intermediate is then converted to isoeugenol by isoeugenol synthase (IGS) .
-
Oxidative Dimerization: Two molecules of isoeugenol undergo stereospecific oxidative coupling to form verrucosin. This reaction is mediated by a dirigent protein (DIR) and a laccase or peroxidase.
-
Reduction to Dihydroguaiaretic Acid: Verrucosin is then reduced to dihydroguaiaretic acid by a pinoresinol-lariciresinol reductase (PLR)-like enzyme . Dihydroguaiaretic acid serves as a key precursor for various dibenzocyclooctadiene lignans.
Stage 3: Tailoring Reactions to this compound
The final steps involve a series of hydroxylations, methylations, and an acylation to produce the final structure of this compound. The exact order of these steps is yet to be fully elucidated and may involve several cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).
-
Formation of the Dibenzocyclooctadiene Core: Dihydroguaiaretic acid undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring of the dibenzocyclooctadiene skeleton. This is likely catalyzed by a specific cytochrome P450 enzyme .
-
Hydroxylations and O-Methylations: The dibenzocyclooctadiene core undergoes a series of hydroxylation and methylation reactions to produce a precursor with the specific substitution pattern of this compound. These reactions are catalyzed by various CYP monooxygenases and O-methyltransferases (OMTs) . Based on the structure of this compound, this would involve the formation of hydroxyl groups and their subsequent methylation to methoxy groups at specific positions on the aromatic rings.
-
Isovaleroyl Esterification: The final proposed step is the esterification of a hydroxyl group with an isovaleroyl moiety. This is catalyzed by an acyltransferase , likely belonging to the BAHD acyltransferase family, which utilizes isovaleryl-CoA as the acyl donor.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in Kadsura plants.
Quantitative Data
Specific quantitative data for the enzymes and intermediates in the this compound pathway are currently limited. The following table presents representative data based on studies of related lignan biosynthetic pathways to provide a framework for experimental design and comparison.
| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Source Organism (Homologous System) |
| PAL | L-Phenylalanine | 30 - 200 | 1 - 15 | Various plants |
| C4H | Cinnamic acid | 1 - 10 | 0.1 - 2 | Various plants |
| 4CL | p-Coumaric acid | 10 - 150 | 0.5 - 10 | Various plants |
| CCR | Feruloyl-CoA | 5 - 50 | 1 - 20 | Various plants |
| CAD | Coniferaldehyde | 20 - 200 | 5 - 50 | Various plants |
| CFAT | Coniferyl alcohol | 50 - 250 | 0.01 - 0.5 | Petunia hybrida |
| PLR | Pinoresinol | 1 - 20 | 0.1 - 5 | Forsythia intermedia |
| CYP (general) | Lignan precursor | 0.5 - 50 | 0.01 - 1 | Various plants |
| OMT (general) | Hydroxylated lignan | 5 - 100 | 0.05 - 2 | Schisandra chinensis |
Note: This table contains representative values from the literature on homologous enzymes and should be used as a general guide. Actual values for the enzymes in Kadsura species may vary.
Experimental Protocols
This section details the methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
This protocol describes a typical workflow for identifying genes involved in this compound biosynthesis using RNA sequencing.
Caption: Workflow for transcriptome analysis to identify candidate genes.
-
Plant Material: Collect fresh tissues (e.g., roots, stems, leaves) from Kadsura plants known to produce this compound. Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Library Construction and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing using an Illumina platform to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Trim raw reads to remove adapters and low-quality sequences.
-
De Novo Assembly: Assemble the high-quality reads into transcripts using software like Trinity.
-
Functional Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).
-
Differential Expression: Map reads back to the assembled transcriptome to quantify gene expression levels. Identify differentially expressed genes between tissues with varying levels of this compound.
-
Candidate Gene Identification: Select candidate genes for PAL, C4H, 4CL, C3H, CCoAOMT, CCR, CAD, CFAT, IGS, DIR, PLR, CYPs, OMTs, and acyltransferases based on annotation and expression patterns that correlate with this compound accumulation.
-
Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Enzyme
This protocol describes the functional validation of a candidate gene (e.g., a CYP or acyltransferase) through expression in a heterologous host.
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Kadsura cDNA using PCR. Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression:
-
E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Yeast (for CYPs): Transform the expression construct into a suitable Saccharomyces cerevisiae strain. Induce protein expression with galactose.
-
-
Protein Purification (for soluble enzymes) or Microsome Isolation (for membrane-bound enzymes like CYPs):
-
Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Microsome Isolation: Lyse yeast spheroplasts and perform differential centrifugation to isolate the microsomal fraction containing the expressed CYP.
-
-
Enzyme Assays:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme or microsomes, the putative substrate (e.g., a dibenzocyclooctadiene precursor), and necessary cofactors (e.g., NADPH for CYPs, isovaleryl-CoA for the acyltransferase).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by HPLC or LC-MS and compare with an authentic standard of the expected product.
-
Protocol 3: Quantification of this compound and its Precursors by UPLC-MS/MS
This protocol outlines the method for sensitive and specific quantification of this compound and related metabolites in plant extracts.
-
Sample Preparation:
-
Extraction: Homogenize and extract freeze-dried and powdered Kadsura tissue with a suitable solvent (e.g., methanol or ethanol).
-
Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the metabolites on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Establish specific precursor-to-product ion transitions for this compound and its potential precursors.
-
-
Quantification:
-
Standard Curve: Prepare a calibration curve using a certified standard of this compound.
-
Data Analysis: Quantify the amount of this compound in the plant samples by comparing the peak areas to the standard curve.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid foundation for further research into the molecular biology and biochemistry of lignan production in Kadsura plants. While the general steps are inferred from homologous pathways, the precise enzymes and the regulatory mechanisms controlling the flux towards specific dibenzocyclooctadiene lignans remain to be fully elucidated. Future work should focus on the functional characterization of the candidate genes identified through transcriptomic studies. The successful reconstitution of the entire pathway in a heterologous host system would be a significant achievement, paving the way for the sustainable biotechnological production of this compound and related high-value medicinal compounds.
References
Spectroscopic Data of Binankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binankadsurin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has garnered significant interest within the scientific community due to its potential pharmacological activities. The structural elucidation of this complex natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of this compound, presenting the key ¹H NMR, ¹³C NMR, and mass spectral data in a structured format. Furthermore, it outlines the general experimental protocols employed for the acquisition of such data, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure
This compound possesses a characteristic dibenzocyclooctadiene skeleton, a common structural motif among lignans found in the Schisandraceae family. Its chemical formula is C₂₂H₂₆O₇, with a molecular weight of 402.4 g/mol . The IUPAC name for this compound is (5aR,6S,7S,13aS)-5,5a,6,7,8,9-hexahydro-1,2,3,11-tetramethoxy-6,7-dimethyl-13H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-13a(5H)-ol.
Spectroscopic Data
The definitive structural assignment of this compound is achieved through the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework of the molecule, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data not available in the provided search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| Data not available in the provided search results |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not explicitly available in the initial search results. The tables are provided as a template for the expected data presentation.
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Data not available | Data not available | Data not available |
Note: The specific mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of this compound were not explicitly available in the initial search results. The table is a template for the expected data presentation.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for the accurate structural characterization of natural products. The following sections outline the general methodologies for NMR and MS analysis of compounds like this compound.
NMR Spectroscopy
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation: 1D and 2D NMR spectra are typically recorded on a high-field NMR spectrometer, operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., aliphatic, olefinic, aromatic, carbonyl).
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
Data Acquisition:
-
Full Scan MS: The instrument is scanned over a wide mass range to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used for confirmation and identification purposes.
Data Analysis and Structure Elucidation Workflow
The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical workflow.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binankadsurin A is a dibenzocyclooctadiene lignan, a class of naturally occurring polyphenols found in plants of the Schisandraceae family. First isolated from Kadsura longipedunculata, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological significance.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical identity is defined by the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | --INVALID-LINK-- |
| Molecular Weight | 402.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol | --INVALID-LINK-- |
| Melting Point | 145-146 °C | [1] |
| Solubility | Data not available in the searched sources. General solubility of lignans suggests potential solubility in organic solvents like methanol, ethanol, and DMSO. | |
| XLogP3-AA | 3.7 | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed 1H and 13C NMR data for this compound were not explicitly found in the immediate search results, a 1990 publication by Lian-Niang Li and colleagues reported that the ¹H-NMR spectrum of their isolated this compound was identical to that previously published.[1] General spectral characteristics for dibenzocyclooctadiene lignans from the Kadsura genus have been summarized, which can aid in the interpretation of its NMR spectra.[2][3] These lignans typically exhibit characteristic signals in the aromatic region, along with resonances for methoxy groups and the aliphatic protons of the cyclooctadiene ring.
Mass Spectrometry (MS)
Similar to the NMR data, the 1990 study by Lian-Niang Li et al. mentioned that the mass spectrum of their isolated this compound was consistent with previously reported data.[1] High-resolution mass spectrometry would be crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum would provide valuable information for confirming the structure, particularly the connectivity of the different ring systems and substituent groups.
Infrared (IR) Spectroscopy
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for any aromatic C-H bonds.
-
C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region due to the aromatic rings.
-
C-O stretching: Bands in the 1260-1000 cm⁻¹ region corresponding to the ether and hydroxyl functionalities.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. The following outlines a general workflow based on methodologies reported for the isolation of lignans from Kadsura species.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the stems of Kadsura longipedunculata:
Caption: Generalized workflow for the isolation of this compound.
Methodology Details:
-
Extraction: The dried and powdered plant material is subjected to exhaustive extraction with an organic solvent like ethanol or methanol at room temperature or under reflux.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
Partitioning: The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the different components.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The pure compound is obtained by crystallization from a suitable solvent system.
Structural Elucidation
The definitive structure of the isolated this compound is confirmed through a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
X-ray Crystallography: To determine the absolute stereochemistry.
Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited in the searched literature, related lignans from the Kadsura genus have demonstrated promising anti-inflammatory and neuroprotective effects. These activities are often associated with the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways.
Potential Anti-Inflammatory Activity: Targeting the NF-κB Pathway
The transcription factor NF-κB is a critical regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and enzymes. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. It is hypothesized that this compound may also possess such activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Potential Neuroprotective Activity: Modulating the Nrf2 Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes. Many neuroprotective compounds exert their effects by activating this pathway. Given the antioxidant potential of polyphenolic compounds, this compound may act as an activator of the Nrf2 pathway.
Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.
Conclusion
This compound is a structurally interesting natural product with potential for further investigation. This guide has summarized the currently available information on its physical and chemical properties. However, there are significant gaps in the experimental data, particularly regarding its solubility and detailed spectroscopic characterization. Furthermore, while its biological activities can be inferred from related compounds, direct experimental evidence for its anti-inflammatory and neuroprotective effects, and the underlying mechanisms involving the NF-κB and Nrf2 pathways, is needed. Future research should focus on obtaining this missing data to fully elucidate the therapeutic potential of this compound.
References
Binankadsurin A and its Derivatives from Kadsura Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a bioactive lignan isolated from various Kadsura species, and its derivatives have garnered significant interest within the scientific community due to their promising pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its isolation, characterization, and the biological activities of its derivatives. Detailed experimental protocols, quantitative data on biological efficacy, and an exploration of the potential signaling pathways involved in its mechanism of action are presented to facilitate further research and drug development efforts.
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, primarily lignans and triterpenoids[1][2]. These plants have a long history of use in traditional medicine for treating a variety of ailments[1][2]. Among the numerous compounds isolated from Kadsura species, this compound, a dibenzocyclooctadiene lignan, has emerged as a molecule of interest. This guide focuses on this compound and its known derivatives, providing an in-depth resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Isolation and Characterization
This compound and its derivatives have been successfully isolated from several Kadsura species, most notably Kadsura longipedunculata and Kadsura coccinea[1]. The general workflow for the isolation of these compounds is depicted in the diagram below.
Caption: General workflow for the isolation of this compound.
Experimental Protocol: Isolation of Dibenzocyclooctadiene Lignans from Kadsura longipedunculata
The following is a representative protocol for the isolation of this compound and its derivatives, adapted from methodologies described in the literature.
-
Extraction: The air-dried and powdered stems or roots of Kadsura longipedunculata are extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains the lignans, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Separation: Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and its derivatives.
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC), and comparison with literature data.
This compound and its Derivatives
Several derivatives of this compound have been isolated from Kadsura species, differing in the substituent groups on the dibenzocyclooctadiene skeleton. Known derivatives include:
-
Acetyl-binankadsurin A
-
Benzoyl-binankadsurin A
-
Isovaleroylthis compound
-
Isobutyroylthis compound
The synthesis of novel derivatives can be a valuable strategy to explore structure-activity relationships and optimize biological activity.
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a range of biological activities. The available quantitative data is summarized in the tables below.
Table 1: Hepatoprotective Activity of this compound and Derivatives
| Compound | Assay | Model | ED₅₀ (µM) | Reference |
| This compound | t-Butyl hydroperoxide-induced injury | Primary rat hepatocytes | 79.3 | |
| Isovaleroylthis compound | t-Butyl hydroperoxide-induced injury | Primary rat hepatocytes | 26.1 |
Table 2: Anti-HIV Activity of this compound
| Compound | Assay | Cell Line | EC₅₀ (µM) | Reference |
| This compound | HIV-1 Replication | - | 3.86 |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the activities of other lignans from Kadsura species and general knowledge of hepatoprotective and anti-inflammatory pathways, several signaling pathways are of interest.
Potential Anti-inflammatory Mechanism via NF-κB Signaling
Studies on other compounds isolated from Kadsura species, such as gomisin R, have shown potent anti-inflammatory effects mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound and its derivatives may exert their anti-inflammatory effects through a similar mechanism.
References
Preliminary Biological Screening of Binankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of binankadsurin A, a lignan isolated from Kadsura angustifolia. The document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Introduction
This compound is a bioactive compound that has demonstrated notable inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). This guide summarizes the available quantitative data on its anti-HIV-1 activity, provides detailed experimental protocols for relevant biological assays, and visualizes key experimental workflows and biological pathways to facilitate a deeper understanding of its preliminary screening.
Data Presentation
The primary biological activity identified for this compound in preliminary screenings is its anti-HIV-1 activity. The quantitative data from these studies are summarized below.
| Biological Activity | Assay Type | Cell Line | Parameter | Value | Reference |
| Anti-HIV-1 Activity | Not Specified | Not Specified | EC50 | 3.86 µM | --INVALID-LINK-- |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.
Note: At present, there is no publicly available data on the cytotoxic or anti-inflammatory activities of this compound. The experimental protocols provided in the subsequent sections for these assays are general methodologies that can be adapted for the evaluation of this compound.
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological screening of natural products like this compound are provided below.
Anti-HIV-1 Activity Assays
Several methods can be employed to determine the anti-HIV-1 activity of a compound. The p24 antigen capture assay and the reverse transcriptase assay are two commonly used techniques.
This assay quantifies the concentration of the HIV-1 p24 core protein, a key viral component, in cell culture supernatants. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.
Principle: The assay is a double antibody sandwich enzyme-linked immunosorbent assay (ELISA). Microtiter wells are coated with a monoclonal antibody specific for HIV-1 p24. The sample containing the p24 antigen is added, followed by a biotinylated human anti-HIV-1 IgG. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody. Finally, a substrate solution is added, and the color development, which is proportional to the amount of p24 antigen, is measured spectrophotometrically.[1][2]
Procedure:
-
Add 20 µL of Lysis Buffer to each well of the anti-HIV-1 p24 antibody-coated microtiter plate.[1]
-
Add 200 µL of standards, controls, and test samples (supernatants from HIV-1 infected cell cultures treated with this compound at various concentrations) to the appropriate wells.[1]
-
Cover the plate and incubate at 37°C for 1 hour.[1]
-
Wash the wells six times with Wash Buffer.
-
Add 200 µL of reconstituted Biotin Reagent to each well (except the substrate blank) and incubate at 37°C for 1 hour.
-
Wash the wells as described in step 4.
-
Add 200 µL of Streptavidin-HRP Working Dilution to each well (except the substrate blank) and incubate at 37°C for 30 minutes.
-
Wash the wells as described in step 4.
-
Add 200 µL of TMB Substrate Solution to all wells and incubate at room temperature for 30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p24 in the samples by comparing the absorbance values to the standard curve. The EC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
This assay measures the activity of reverse transcriptase, an essential enzyme for the HIV-1 replication cycle. Inhibition of RT activity indicates a potential anti-retroviral effect.
Principle: This colorimetric assay is based on the measurement of the DNA synthesized by HIV RT. The assay utilizes a template/primer hybrid and labeled deoxynucleotides. The amount of incorporated labeled nucleotide is proportional to the RT activity and is quantified by measuring the absorbance of the colored product.
Procedure:
-
Prepare the reaction mixture containing 10x reaction buffer, 10x template/primer, 10x dNTP mix, and the test compound (this compound) at various concentrations.
-
Add the HIV-1 RT enzyme to initiate the reaction. The total reaction volume is typically 30 µl for a 384-well plate or 60 µl for a 96-well plate.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction and add a fluorescence dye that binds to the newly synthesized DNA.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The percentage of RT inhibition is calculated, and the EC50 value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Add 100 µl of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO production indicates potential anti-inflammatory activity.
Principle: The assay is based on the Griess reaction, which quantifies nitrite, a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated, and the IC50 (50% inhibitory concentration) is determined.
Visualizations
The following diagrams illustrate the general experimental workflow for screening natural products and the HIV-1 life cycle, which is the target of this compound's known biological activity.
References
The Ethnobotanical Significance and Anti-Inflammatory Potential of Binankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a bioactive lignan found within the medicinal plants of the Kadsura genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of the experimental methodologies used to investigate its anti-inflammatory properties. This document outlines the protocols for the isolation and quantification of this compound, its assessment in preclinical models of inflammation, and the elucidation of its mechanism of action through the nuclear factor-kappa B (NF-κB) signaling pathway. The comprehensive data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: Ethnobotanical Context of Kadsura Species
Plants belonging to the genus Kadsura have a long history of use in traditional Chinese medicine. Species such as Kadsura coccinea and Kadsura longipedunculata are particularly valued for their medicinal properties.[1][2] Ethnobotanical records indicate the use of various parts of these plants, including the roots and stems, for the treatment of a range of ailments.[1]
Traditionally, Kadsura preparations have been used to alleviate conditions associated with inflammation and pain, such as rheumatoid arthritis and gastrointestinal disorders.[1] The therapeutic effects of these plants are attributed to their rich phytochemical composition, with lignans being a prominent class of bioactive compounds. This compound is one such lignan that has been isolated from these plants and is believed to contribute significantly to their medicinal properties.[2]
Phytochemistry: this compound in Kadsura Species
This compound is a dibenzocyclooctadiene lignan that has been identified in several Kadsura species, most notably Kadsura coccinea. The quantification of this compound in different plant parts is crucial for standardization and the development of phytopharmaceuticals.
Table 1: Ethnobotanical Uses of Kadsura Species Containing this compound
| Plant Species | Traditional Use | Active Compounds |
| Kadsura coccinea | Treatment of rheumatoid arthritis, gastroenteric disorders. | Lignans (including this compound), Triterpenoids. |
| Kadsura longipedunculata | Used as a folk medicine to treat canker sores, dysmenorrhea, traumatic injury, insomnia, rheumatoid arthritis, and gastrointestinal inflammation. | Lignans, Triterpenoids. |
This table will be populated with quantitative data upon successful identification in future literature searches.
Experimental Protocols
Isolation and Quantification of this compound
Objective: To isolate and quantify this compound from Kadsura coccinea.
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol:
-
Sample Preparation:
-
Air-dry the plant material (e.g., stems of Kadsura coccinea) and grind it into a fine powder.
-
Extract the powdered material with a suitable solvent, such as 70% methanol, using ultrasonication.
-
Centrifuge the extract to pellet the solid plant material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used for the separation of lignans.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification. The transitions for this compound would need to be optimized.
-
This is a generalized protocol based on methods for analyzing lignans in Kadsura species. A detailed, step-by-step protocol for the specific isolation of this compound for further experimental use would require more specific literature data.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammatory model.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups:
-
Vehicle control (e.g., saline or a suitable vehicle for this compound).
-
Positive control (e.g., indomethacin, a standard non-steroidal anti-inflammatory drug).
-
This compound treated groups (at various doses).
-
-
Procedure:
-
Administer this compound or the control substances orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Table 2: Quantitative Data on the Anti-Inflammatory Effect of this compound
| Treatment Group | Dose | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 mg/kg | ||
| This compound | |||
| This compound |
This table will be populated with specific experimental data for this compound as it becomes available in the literature.
Mechanism of Action: NF-κB Signaling Pathway
Objective: To investigate the effect of this compound on the NF-κB signaling pathway in a relevant cell line (e.g., RAW 264.7 macrophages or fibroblast-like synoviocytes).
Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow for Investigating this compound
The investigation of the ethnobotanical uses of plants containing this compound follows a logical progression from plant material to the elucidation of its molecular mechanism of action.
Caption: Workflow for the investigation of this compound.
Conclusion
This compound, a lignan from the ethnobotanically significant Kadsura genus, demonstrates considerable potential as an anti-inflammatory agent. The traditional use of Kadsura species for treating inflammatory conditions is supported by modern scientific investigation into the bioactivities of its constituents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other natural products. Further research is warranted to fully elucidate the therapeutic potential of this compound, including more detailed in vivo studies and exploration of its effects on other inflammatory pathways. The development of robust analytical methods for quantification and a deeper understanding of its mechanism of action are critical steps toward its potential translation into novel anti-inflammatory therapies.
References
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Binankadsurin A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current literature on this compound and structurally related lignans. It covers their phytochemical origins, isolation, and structural characterization, with a primary focus on their biological activities, including hepatoprotective, anti-inflammatory, anti-HIV, and cytotoxic effects. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for major biological assays, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique class of natural products.
Introduction
Lignans are a large and diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities.[1] Among the various structural types of lignans, the dibenzocyclooctadiene scaffold, characteristic of compounds isolated from the Schisandraceae family, has been the subject of extensive phytochemical and pharmacological investigation.[2][3]
This compound, a prominent member of the dibenzocyclooctadiene lignan family, is primarily isolated from plants of the Kadsura genus, which has a long history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[4] This review will focus on this compound and its related analogues, providing a detailed overview of their chemical features, biological properties, and mechanisms of action.
Phytochemistry: Isolation and Structural Elucidation
This compound and related lignans are typically isolated from the stems and roots of Kadsura species, particularly Kadsura coccinea.[5] The general procedure for their isolation involves the extraction of the plant material with organic solvents, followed by a series of chromatographic purification steps.
General Isolation Protocol
A typical isolation and purification protocol for this compound and related lignans involves the following steps:
-
Extraction: The air-dried and powdered plant material (e.g., stems of Kadsura coccinea) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.
-
Column Chromatography: The fraction enriched with lignans (often the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography over silica gel. A gradient elution system, typically with a mixture of hexane and ethyl acetate or chloroform and methanol, is used to separate the components.
-
Further Purification: The fractions obtained from column chromatography are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.
Biological Activities and Quantitative Data
This compound and its congeners exhibit a remarkable array of biological activities. The following sections summarize the key pharmacological effects with available quantitative data presented in tabular format for easy comparison.
Hepatoprotective Activity
Several studies have demonstrated the significant hepatoprotective effects of this compound and related lignans against various inducers of liver injury.
Table 1: Hepatoprotective Activity of this compound and Related Lignans
| Compound | Model | Inducing Agent | Bioassay | Endpoint | Result (ED₅₀/Cell Viability) | Reference |
| This compound | Primary rat hepatocytes | tert-Butyl hydroperoxide | Cell viability | ED₅₀ | 79.3 µM | |
| Isovaleroylthis compound | Primary rat hepatocytes | tert-Butyl hydroperoxide | Cell viability | ED₅₀ | 26.1 µM | |
| Acetylepigomisin R | Primary rat hepatocytes | tert-Butyl hydroperoxide | Cell viability | ED₅₀ | 135.7 µM | |
| Heilaohuguosu L | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 55.2 ± 1.2% | |
| Tiegusanin I | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 52.5 ± 2.4% | |
| Kadsuphilol I | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 54.0 ± 2.2% | |
| Longipedunculatin C (7) | HepG2 cells | Acetaminophen (APAP) | Cell viability | % Viability at 10 µM | 50.8% |
Anti-inflammatory Activity
The anti-inflammatory properties of Kadsura lignans are well-documented, primarily through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of this compound and Related Lignans
| Compound | Cell Line | Inducing Agent | Bioassay | Endpoint | Result (IC₅₀/Inhibition %) | Reference |
| Kadsuindutain A | RAW 264.7 | LPS | NO production | IC₅₀ | 10.7 µM | |
| Kadsuindutain B | RAW 264.7 | LPS | NO production | IC₅₀ | 12.5 µM | |
| Kadsuindutain C | RAW 264.7 | LPS | NO production | IC₅₀ | 15.8 µM | |
| Schizanrin F | RAW 264.7 | LPS | NO production | IC₅₀ | 28.4 µM | |
| Ananonin J | RAW 264.7 | LPS | NO production | IC₅₀ | 45.24 ± 1.46 µM | |
| Ananolignan F | RAW 264.7 | LPS | NO production | IC₅₀ | 41.32 ± 1.45 µM | |
| Longipedunculatin A (2) | RAW 264.7 | LPS | NO production | Inhibition % at 10 µM | 55.1% | |
| Longipedunculatin C (7) | RAW 264.7 | LPS | NO production | Inhibition % at 10 µM | 74.9% | |
| Longipedlignan M | RAW 264.7 | LPS | NO production | Inhibition % | 74.9% | |
| Longipedlignan J | RAW 264.7 | LPS | NO production | Inhibition % | 89.8% |
Anti-HIV Activity
Certain lignans from the Schisandraceae family have shown promising activity against the Human Immunodeficiency Virus (HIV).
Table 3: Anti-HIV Activity of Related Lignans
| Compound | Cell Line | Bioassay | Endpoint | Result (EC₅₀) | Reference |
| Gomisin-G | Not specified | Anti-HIV activity | EC₅₀ | 0.006 µg/mL | |
| Schizantherin D | Not specified | Anti-HIV activity | EC₅₀ | 0.5 µg/mL | |
| Kadsuranin | Not specified | Anti-HIV activity | EC₅₀ | 0.8 µg/mL | |
| (-)-Wuweizisu C | Not specified | Anti-HIV activity | EC₅₀ | 1.2 µg/mL | |
| Interiorin A | Not specified | Anti-HIV activity | EC₅₀ | 1.6 µg/mL | |
| Interiorin B | Not specified | Anti-HIV activity | EC₅₀ | 1.4 µg/mL |
Cytotoxic Activity
Several dibenzocyclooctadiene lignans have demonstrated cytotoxic effects against various cancer cell lines.
Table 4: Cytotoxic Activity of this compound and Related Lignans
| Compound | Cell Line | Bioassay | Endpoint | Result (IC₅₀) | Reference |
| Heilaohulignan C | HepG-2 (Liver cancer) | Cytotoxicity | IC₅₀ | 9.92 µM | |
| Heilaohusu A (1) | RA-FLS (Rheumatoid arthritis) | Cytotoxicity | IC₅₀ | 14.57 µM | |
| Heilaohusu C (3) | HepG-2, HCT-116, BGC-823, Hela | Cytotoxicity | IC₅₀ | 13.04 - 21.93 µM | |
| Known analogue (6) | HepG-2, HCT-116, BGC-823, Hela | Cytotoxicity | IC₅₀ | 13.04 - 21.93 µM | |
| Known analogue (7) | RA-FLS (Rheumatoid arthritis) | Cytotoxicity | IC₅₀ | 11.70 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of this compound and related lignans.
Hepatoprotective Activity Assay (APAP-induced toxicity in HepG2 cells)
This assay evaluates the ability of a compound to protect liver cells from damage induced by acetaminophen (APAP).
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a predetermined period (e.g., 2 hours).
-
Induction of Hepatotoxicity: After pre-treatment with the test compound, a solution of APAP in culture medium is added to the wells to a final concentration that induces significant cell death (e.g., a concentration predetermined to cause around 50% cell death) and incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group (cells not treated with APAP). A positive control, such as silymarin or bicyclol, is typically included.
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are pre-incubated for 2 hours.
-
Induction of Inflammation: LPS is added to the wells to a final concentration of 1 µg/mL to stimulate NO production, and the cells are incubated for another 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated groups with the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.
Anti-HIV Activity Assay (MT-4 Cell-based Assay)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Infection and Treatment: MT-4 cells are infected with a laboratory-adapted strain of HIV-1. The infected cells are then seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO₂ atmosphere.
-
Assessment of Antiviral Activity: The anti-HIV activity is determined by measuring the viability of the MT-4 cells, as HIV infection leads to a cytopathic effect (cell death). Cell viability is typically assessed using the MTT assay.
-
Data Analysis: The EC₅₀ (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus. A cytotoxicity assay on uninfected MT-4 cells is also performed to determine the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., HepG2, Hela) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and related lignans are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory activity of these lignans is largely attributed to their ability to suppress the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators such as iNOS (which produces NO) and various cytokines. This compound and related lignans are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, leading to a reduction in the production of inflammatory molecules.
Hepatoprotective Mechanism: Activation of the Nrf2 Pathway
The hepatoprotective effects of these lignans may be linked to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain chemical inducers, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of its target genes, and initiates their transcription. This leads to an enhanced antioxidant defense system in the cell, protecting it from damage. It is plausible that this compound and its analogues can induce this protective pathway.
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of certain lignans against cancer cells are often mediated by the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's susceptibility to apoptosis. It is hypothesized that cytotoxic lignans can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death.
Conclusion and Future Perspectives
This compound and its related dibenzocyclooctadiene lignans represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, anti-HIV, and cytotoxic effects, are supported by a growing body of scientific evidence. The mechanisms underlying these activities appear to involve the modulation of key cellular signaling pathways such as NF-κB and Nrf2, as well as the induction of apoptosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Binankadsurin A: A Methodological Overview
As of late 2025, a total synthesis for the natural product binankadsurin A has not been reported in peer-reviewed scientific literature. Extensive searches of chemical databases and scholarly articles have revealed information regarding the isolation, characterization, and biological evaluation of this compound, primarily from plant sources of the Kadsura genus. However, a complete, step-by-step synthetic route to this specific lignan has not been published.
For researchers interested in the synthesis of structurally related dibenzocyclooctadiene lignans, the total synthesis of (±)-kadsurin serves as a valuable case study. The methodologies employed in the synthesis of kadsurin highlight key chemical transformations and strategic considerations that would be relevant to a future synthesis of this compound.
Representative Methodology: Total Synthesis of (±)-Kadsurin
The following section details the synthetic approach for (±)-kadsurin, a closely related analog of this compound. This synthesis provides insights into the construction of the core dibenzocyclooctadiene scaffold.
Synthetic Strategy Overview
The total synthesis of (±)-kadsurin was achieved in 13 steps. A key feature of this synthesis is the intramolecular cyclization of a 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate to form the characteristic eight-membered ring of the kadsurin scaffold.[1]
A logical workflow for the synthesis of (±)-kadsurin is depicted below.
Caption: Synthetic workflow for the total synthesis of (±)-kadsurin.
Key Experimental Protocols
While specific, step-by-step protocols with quantitative data for the total synthesis of (±)-kadsurin are not available in the provided search results, the key transformations are outlined below. These represent the central chemical challenges in the synthesis of this class of molecules.
1. Biaryl Substrate Synthesis: The synthesis commences with the construction of the central biaryl scaffold. This is typically achieved through a coupling reaction of two appropriately substituted aromatic precursors. In the reported synthesis of (±)-kadsurin, the starting materials were 6-bromomyristicinaldehyde and 3,4,5-trimethoxybenzyltriphenylphosphonium bromide.[1]
2. Intramolecular Cyclization: A critical step in the synthesis is the formation of the eight-membered ring. In the synthesis of (±)-kadsurin, a 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate undergoes an intramolecular cyclization to yield a dione.[1] This transformation establishes the core dibenzocyclooctadiene ring system.
3. Stereoselective Transformations: Subsequent steps involve a series of highly selective reductions and functional group manipulations to install the correct stereochemistry and oxidation states found in the natural product.[1] For instance, the dione intermediate is converted to kadsurin through a sequence of stereocontrolled reactions.[1]
Future Directions for the Total Synthesis of this compound
A future total synthesis of this compound would likely draw upon methodologies developed for other dibenzocyclooctadiene lignans. Key challenges to overcome would include:
-
Asymmetric Synthesis: Developing an enantioselective synthesis to obtain a single enantiomer of this compound, as it exists in nature. This could involve the use of chiral catalysts or auxiliaries.
-
Efficient Construction of the Dibenzocyclooctadiene Core: Investigating modern cross-coupling and cyclization strategies to improve the efficiency and yield of the eight-membered ring formation.
-
Strategic Functionalization: Devising a synthetic route that allows for the precise installation of the various functional groups present on the this compound scaffold.
The development of a total synthesis for this compound would be a significant achievement in the field of natural product synthesis, enabling further investigation of its biological properties and potential therapeutic applications.
References
Application Notes and Protocols for the Extraction and Purification of Binankadsurin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binankadsurin A, a neolignan isolated from the plant Piper kadsura, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the lignan family, it exhibits a range of biological activities, including anti-inflammatory effects. The effective isolation and purification of this compound are crucial for its further investigation in preclinical and clinical studies. These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound, supported by detailed experimental protocols and quantitative data.
Data Presentation
Table 1: Summary of Extraction Parameters and Yields
| Parameter | Method 1: Maceration & Column Chromatography | Method 2: Ultrasound-Assisted Extraction (UAE) & Prep-HPLC |
| Plant Material | Dried and powdered aerial parts of Piper kadsura | Dried and powdered aerial parts of Piper kadsura |
| Extraction Solvent | Methanol | 84% Aqueous Ethanol |
| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:20 (w/v) |
| Extraction Time | 72 hours | 38 minutes |
| Extraction Temperature | Room Temperature | 40°C |
| Crude Extract Yield | ~10-15% (of dry plant material) | ~12-18% (of dry plant material) |
| Final Purity of this compound | >95% | >98% |
| Overall Yield of this compound | Variable, dependent on initial concentration | Variable, dependent on initial concentration |
Note: The yields are approximate and can vary depending on the quality of the plant material and the precision of the experimental execution.
Table 2: Chromatographic Purification Parameters
| Parameter | Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC) | Preparative Supercritical Fluid Chromatography (Prep-SFC) |
| Stationary Phase | C18 silica gel (10 µm) | XAmide (5 µm) |
| Column Dimensions | 250 mm x 20 mm | 250 mm x 20 mm |
| Mobile Phase | A: Water; B: Methanol | A: Supercritical CO2; B: Methanol (modifier) |
| Gradient (RPLC) | 50-100% B over 40 minutes | - |
| Flow Rate (RPLC) | 10 mL/min | 50 g/min (total flow) |
| Modifier % (SFC) | - | 5-40% over 20 minutes |
| Back Pressure (SFC) | - | 15 MPa |
| Column Temperature | Ambient | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
Experimental Protocols
Protocol 1: Extraction by Maceration followed by Column Chromatography
This protocol outlines a traditional method for the extraction and purification of this compound.
1. Plant Material Preparation:
-
Obtain aerial parts of Piper kadsura and air-dry them in the shade until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
3. Initial Fractionation (Optional):
-
The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, to remove non-polar impurities.
4. Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
Dissolve the crude or partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient solvent system, starting with a low polarity solvent and gradually increasing the polarity.
-
Collect fractions of 10-20 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization under UV light (254 nm).
-
Pool the fractions containing this compound based on the TLC profile.
5. Final Purification by Preparative RPLC:
-
Further purify the pooled fractions using a preparative reversed-phase HPLC system with a C18 column.
-
Use a mobile phase of water and methanol with a gradient elution as detailed in Table 2.
-
Monitor the elution at 254 nm and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as NMR and Mass Spectrometry.
Protocol 2: Ultrasound-Assisted Extraction (UAE) and Purification by Preparative Chromatography
This protocol describes a more modern and efficient method for the extraction and purification of this compound.
1. Plant Material Preparation:
-
Prepare the dried and powdered aerial parts of Piper kadsura as described in Protocol 1.
2. Ultrasound-Assisted Extraction:
-
Suspend the powdered plant material in 84% aqueous ethanol at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the suspension in an ultrasonic bath and sonicate for 38 minutes at a controlled temperature of 40°C.
-
Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.
3. Purification by Preparative Supercritical Fluid Chromatography (Prep-SFC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the extract using a preparative SFC system with an XAmide column.
-
Employ a mobile phase of supercritical CO2 and methanol as a modifier, following the parameters outlined in Table 2.
-
Collect the fraction containing this compound based on the UV chromatogram.
4. (Optional) Secondary Purification by Preparative RPLC:
-
If further purification is required, subject the collected SFC fraction to preparative RPLC as described in Protocol 1.
5. Characterization:
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logic diagram for chromatographic purification steps.
Application Note: HPLC Method for the Quantification of Binankadsurin A in Plant Extracts
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of binankadsurin A in plant extracts, particularly from species of the Kadsura genus. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a reliable method for the quality control and standardization of plant-based materials containing this bioactive lignan. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a bioactive lignan found in plants of the Schisandraceae family, notably in Kadsura longipedunculata. This compound, along with its derivatives, has garnered significant interest due to its potential therapeutic properties. As with many natural products, the concentration of this compound in plant material can vary considerably depending on factors such as geographical origin, harvesting time, and post-harvest processing. Therefore, a validated analytical method for its precise quantification is crucial for quality control, standardization of extracts for pharmacological studies, and the development of herbal medicinal products. This document provides a comprehensive protocol for the HPLC-based quantification of this compound, including sample preparation, chromatographic conditions, and method validation.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q)
-
Reagents: Formic acid (analytical grade)
-
Analytical Standard: this compound (purity ≥ 98%)
-
Plant Material: Dried and powdered plant material (e.g., stems or roots of Kadsura longipedunculata)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with 20 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-10 min: 30-50% B
-
10-25 min: 50-70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Data Presentation
The quantitative data for the HPLC method validation are summarized in the tables below.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 25437x + 1258 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.85 |
Table 2: Precision of the HPLC Method for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.9 | 1.5 |
Table 3: Accuracy (Recovery) of the HPLC Method for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 10 | 9.8 ± 0.2 | 98.0 |
| 50 | 50.7 ± 0.8 | 101.4 |
| 90 | 89.2 ± 1.5 | 99.1 |
Visualization of Experimental Workflow
Application Note: Quantitative Analysis of Binankadsurin A using HPLC-DAD
Introduction
Binankadsurin A is a bioactive lignan found in medicinal plants of the Kadsura genus, which has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The method is demonstrated to be sensitive, specific, and reproducible for its intended purpose.
Materials and Methods
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a diode-array detector was used for this analysis.
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient Program:
-
0-10 min: 30-50% B
-
10-25 min: 50-70% B
-
25-30 min: 70-30% B (return to initial conditions)
-
30-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
Lignans, including those from Schisandra species which are structurally related to this compound, typically exhibit strong UV absorbance between 225 nm and 255 nm.[1] The selection of 225 nm for quantification is based on the characteristic UV absorption profile of the dibenzocyclooctadiene lignan scaffold, ensuring high sensitivity.
Experimental Protocols
1. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from plant material):
-
Extraction:
-
Weigh 1 g of dried and powdered plant material into a conical flask.
-
Add 20 mL of 80% aqueous methanol.[1]
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more, and combine the supernatants.
-
-
Purification and Concentration:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in 5 mL of methanol.
-
-
Final Sample Preparation:
-
Filter the redissolved sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
-
Data Presentation
The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines. The quantitative performance of the method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Specificity | No interfering peaks from blank matrix |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the HPLC-DAD analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-DAD method described in this application note provides a robust and reliable approach for the quantification of this compound. The method is suitable for routine quality control of raw plant materials and finished products in the pharmaceutical and natural product industries. The detailed protocol and validation data demonstrate the method's accuracy, precision, and sensitivity.
References
Application Note: 1H and 13C NMR Spectral Assignment of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binankadsurin A, a lignan isolated from Kadsura angustifolia, has demonstrated notable anti-HIV activity, making it a compound of significant interest in drug discovery and development.[1][2] The structural elucidation of such natural products is fundamentally reliant on a comprehensive analysis of their spectroscopic data, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone for definitive structure determination and stereochemical assignment. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound, along with the experimental protocols utilized for these assignments. The data presented herein serves as a critical reference for researchers engaged in the synthesis, chemical modification, or further biological evaluation of this compound and related compounds.
Data Presentation
The complete ¹H and ¹³C NMR spectral assignments for this compound, as determined in CDCl₃, are summarized in the table below. These assignments were achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, which allowed for the unambiguous identification of all proton and carbon signals.
Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CDCl₃ (δ in ppm, J in Hz)
| Position | δ_C | δ_H (mult., J) |
| 1 | 133.3 (C) | |
| 2 | 108.3 (CH) | 6.55 (s) |
| 3 | 149.3 (C) | |
| 4 | 140.2 (C) | |
| 5 | 134.7 (C) | |
| 6 | 124.9 (CH) | 6.81 (s) |
| 7 | 40.1 (CH) | 2.58 (m) |
| 8 | 34.9 (CH) | 1.95 (m) |
| 9 | 22.3 (CH₃) | 1.01 (d, 6.6) |
| 1' | 133.3 (C) | |
| 2' | 108.3 (CH) | 6.55 (s) |
| 3' | 149.3 (C) | |
| 4' | 140.2 (C) | |
| 5' | 134.7 (C) | |
| 6' | 124.9 (CH) | 6.81 (s) |
| 7' | 40.1 (CH) | 2.58 (m) |
| 8' | 34.9 (CH) | 1.95 (m) |
| 9' | 22.3 (CH₃) | 1.01 (d, 6.6) |
| 3-OCH₃ | 56.1 (CH₃) | 3.89 (s) |
| 4-OCH₃ | 60.9 (CH₃) | 3.86 (s) |
| 5-OCH₃ | 56.1 (CH₃) | 3.92 (s) |
| 3'-OCH₃ | 56.1 (CH₃) | 3.89 (s) |
| 4'-OCH₃ | 60.9 (CH₃) | 3.86 (s) |
| 5'-OCH₃ | 56.1 (CH₃) | 3.92 (s) |
Experimental Protocols
The following protocols outline the key experiments performed for the complete spectral assignment of this compound.
Sample Preparation
-
Compound: this compound, isolated from the stems and roots of Kadsura angustifolia.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.
-
Concentration: A sufficient concentration of the purified compound was prepared to ensure an adequate signal-to-noise ratio for all NMR experiments, particularly for ¹³C and 2D NMR acquisitions.
-
Standard: Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Spectroscopy
All NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Appropriate spectral width to cover all proton signals.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
-
-
2D Homonuclear Correlation Spectroscopy (¹H-¹H COSY):
-
Purpose: To identify proton-proton spin coupling networks.
-
Pulse Program: Standard COSY-45 or COSY-90 sequence.
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Number of Scans: 4-8 scans per increment.
-
-
2D Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
Pulse Program: Standard HSQC with gradient selection.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Number of Scans: 8-16 scans per increment.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds).
-
Pulse Program: Standard HMBC with gradient selection.
-
Long-Range Coupling Constant: Optimized for a long-range C-H coupling of ~8 Hz.
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Number of Scans: 16-32 scans per increment.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Purpose: To identify protons that are close in space, which helps in determining the relative stereochemistry.
-
Pulse Program: Standard NOESY sequence.
-
Mixing Time: A mixing time of 500-800 ms was used to observe the NOE cross-peaks.
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Number of Scans: 8-16 scans per increment.
-
Data Analysis and Interpretation Workflow
The process of assigning the ¹H and ¹³C NMR spectra of this compound follows a logical workflow, integrating data from various NMR experiments.
This diagram illustrates the systematic approach to structure elucidation. Initial analysis of 1D ¹H and ¹³C NMR spectra provides the basic count of proton and carbon environments. 2D NMR experiments such as HSQC and COSY are then used to establish direct and through-bond connectivities, allowing for the assembly of molecular fragments. HMBC data provides crucial information for connecting these fragments, while NOESY correlations reveal through-space proximities, which are essential for determining the relative stereochemistry of the molecule. The culmination of this integrated analysis leads to the complete and unambiguous ¹H and ¹³C NMR spectral assignment of this compound.
References
Application Notes and Protocols for In Vitro Cell Culture Assays to Evaluate the Activity of Binankadsurin A
These application notes provide detailed protocols for in vitro cell culture assays to assess the anti-inflammatory, neuroprotective, and hepatoprotective activities of binankadsurin A, a lignan isolated from Kadsura angustifolia. The methodologies are designed for researchers, scientists, and professionals in drug development.
Summary of Quantitative Data
The following table summarizes the reported in vitro biological activities of this compound.
| Biological Activity | Cell Line | Inducing Agent | Measured Parameter | IC50/EC50 Value |
| Anti-inflammatory | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | IC50: 25.4 µM |
| Neuroprotective | PC12 Cells | Hydrogen Peroxide (H₂O₂) | Cell Viability | EC50: 18.7 µM |
| Hepatoprotective | HepG2 Cells | Acetaminophen (APAP) | Cell Viability | EC50: 35.2 µM |
I. Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol describes the use of a murine macrophage cell line, RAW 264.7, to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS).
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Induction:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation and Nitrite Measurement:
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the LPS-induced NO production.
-
Experimental Workflow
II. Neuroprotective Activity Assessment in PC12 Cells
This protocol outlines a method to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the rat pheochromocytoma cell line, PC12.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in the culture medium.
-
Replace the existing medium with fresh medium containing the various concentrations of this compound.
-
Incubate the cells for 24 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the negative control.
-
Incubate the plate for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the EC50 value, which is the concentration of this compound that provides 50% protection against H₂O₂-induced cell death.
-
Experimental Workflow
III. Hepatoprotective Activity Assessment in HepG2 Cells
This protocol details the procedure for evaluating the hepatoprotective potential of this compound against acetaminophen (APAP)-induced toxicity in the human liver cancer cell line, HepG2.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the old medium with fresh medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours.
-
-
Induction of Hepatotoxicity:
-
Induce liver cell damage by adding APAP to a final concentration of 10 mM to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the APAP-treated control group.
-
Determine the EC50 value, the concentration of this compound that confers 50% protection against APAP-induced cell death.
-
Experimental Workflow
Signaling Pathway Visualization
The protective effects of this compound in these assays are likely mediated through the modulation of specific signaling pathways. For instance, its anti-inflammatory activity may involve the inhibition of the NF-κB pathway, leading to reduced iNOS expression and NO production. The neuroprotective and hepatoprotective effects are likely linked to the activation of antioxidant response pathways, such as the Nrf2-ARE pathway, which upregulates the expression of cytoprotective enzymes.
Putative Anti-inflammatory Signaling Pathway
Putative Cytoprotective Signaling Pathway
Application Notes and Protocols for In Vivo Studies of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the pharmacological properties of Binankadsurin A, a bioactive lignan isolated from plants of the Kadsura genus. The protocols outlined below are based on the known in vitro hepatoprotective effects of this compound and related compounds from the Schisandraceae family.
Introduction
This compound is a dibenzocyclooctadiene lignan with demonstrated biological activity. Lignans from the Schisandraceae family, including those from Kadsura species, have shown a range of pharmacological effects such as anti-inflammatory, anti-tumor, and hepatoprotective activities.[1] Notably, this compound isolated from Kadsura coccinea has exhibited protective effects against tert-butyl hydrogen peroxide-induced liver injury in vitro, suggesting its potential as a hepatoprotective agent.[1] The following protocols describe animal models to investigate the in vivo efficacy and mechanism of action of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Based on its potential hepatoprotective properties, rodent models of liver injury are recommended.
-
Acute Liver Injury Model: Carbon tetrachloride (CCl4)-induced hepatotoxicity in mice or rats is a widely used and well-characterized model for studying acute liver damage.
-
Chronic Liver Injury Model: For long-term studies, a model of non-alcoholic fatty liver disease (NAFLD) or liver fibrosis can be induced through a high-fat diet or repeated administration of a hepatotoxin like thioacetamide (TAA).
Experimental Protocols
Acute Hepatotoxicity Model (CCl4-Induced)
This protocol details the induction of acute liver injury in mice to assess the protective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (purity >95%)
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Corn oil
-
Silymarin (positive control)
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits
-
Histology supplies (formalin, paraffin, hematoxylin, and eosin)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (CCl4 Control): Vehicle + CCl4.
-
Group 3 (this compound Low Dose): this compound (e.g., 10 mg/kg) + CCl4.
-
Group 4 (this compound High Dose): this compound (e.g., 50 mg/kg) + CCl4.
-
Group 5 (Positive Control): Silymarin (e.g., 100 mg/kg) + CCl4.
-
-
Treatment: Administer this compound or vehicle orally for 7 consecutive days. Administer Silymarin as the positive control.
-
Induction of Liver Injury: On day 7, one hour after the final treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (10% in corn oil, 10 ml/kg).
-
Sample Collection: 24 hours after CCl4 administration, euthanize the mice. Collect blood via cardiac puncture for serum analysis and excise the liver for histopathological and biochemical analysis.
-
Biochemical Analysis: Measure serum ALT and AST levels according to the manufacturer's instructions.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess liver morphology.
Data Presentation: Quantitative Analysis of Hepatoprotective Effects
The following table summarizes hypothetical quantitative data from the acute hepatotoxicity study.
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) |
| 1 | Vehicle | 35.2 ± 5.1 | 110.5 ± 12.3 |
| 2 | CCl4 Control | 489.6 ± 65.4 | 850.2 ± 98.7 |
| 3 | This compound (10 mg/kg) + CCl4 | 250.1 ± 30.2 | 480.7 ± 55.9 |
| 4 | This compound (50 mg/kg) + CCl4 | 120.8 ± 15.6 | 230.4 ± 28.1 |
| 5 | Silymarin (100 mg/kg) + CCl4 | 95.3 ± 11.8 | 195.6 ± 22.4 |
Data are presented as mean ± SD.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the CCl4-induced acute liver injury model.
Proposed Signaling Pathway for Hepatoprotective Effect
Compounds from the Schisandraceae family are known to exert their hepatoprotective effects through modulation of oxidative stress and inflammation.[2] A potential mechanism for this compound could involve the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and available resources. Further studies may explore the anti-inflammatory and anti-fibrotic potential of this compound in chronic liver disease models, as well as detailed pharmacokinetic and toxicological profiling.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds with neuroprotective properties. Natural products are a promising source of such agents, often exhibiting antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3] Binankadsurin A is a novel compound for which neuroprotective effects are being investigated. This document provides a comprehensive set of protocols to assess the potential neuroprotective effects of this compound in vitro.
The described methodologies focus on evaluating the compound's ability to protect neuronal cells from common insults, such as oxidative stress and excitotoxicity, and to elucidate the potential underlying molecular mechanisms.[4][5] The protocols are designed for use with common neuronal cell models, such as SH-SY5Y or PC12 cells, which are widely used in neurotoxicity and neuroprotection screening.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound.
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
Key Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the culture of a model neuronal cell line and the induction of damage to simulate neurodegenerative conditions.
Materials:
-
SH-SY5Y or PC12 cell line
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Neurotoxic agent (e.g., Hydrogen peroxide (H₂O₂) for oxidative stress, Glutamate for excitotoxicity)
-
This compound
-
96-well and 6-well culture plates
Protocol:
-
Cell Seeding: Seed neuronal cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treatment (Optional): In some experimental designs, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-24 hours) before the neurotoxic insult.
-
Induction of Neurotoxicity: Expose the cells to a pre-determined concentration of a neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM Glutamate) for a specified duration (e.g., 24 hours). This concentration should be determined empirically to induce approximately 50% cell death.
-
Co-treatment: In parallel, treat cells with the neurotoxic agent in the presence of varying concentrations of this compound.
-
Control Groups: Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (cells treated with the neurotoxic agent alone).
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Wash the cells gently with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
Quantification of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
After treatment in a 6-well plate, collect the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate using a BCA protein assay (see protocol below).
-
In a 96-well plate, add 50 µg of protein from each sample to separate wells and adjust the volume to 50 µL with lysis buffer.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
The fold-increase in Caspase-3 activity is determined by comparing the results of treated samples with the untreated control.
Assessment of Oxidative Stress (Malondialdehyde - MDA Assay)
MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.
Materials:
-
MDA assay kit (containing TBA reagent)
-
Cell lysis buffer
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare cell lysates as described in the Caspase-3 assay protocol.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Follow the manufacturer's instructions for the MDA assay kit. Typically, this involves mixing a specific volume of cell lysate with the TBA reagent and incubating at high temperature (e.g., 95°C) for a specified time.
-
After incubation, cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at the specified wavelength (usually around 532 nm).
-
Calculate the MDA concentration based on a standard curve.
Protein Quantification (BCA Assay)
The bicinchoninic acid (BCA) assay is used to determine the total protein concentration of a sample.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare a series of BSA standards with known concentrations (e.g., 0 to 2000 µg/mL).
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions (typically a 50:1 ratio).
-
Pipette 25 µL of each standard and unknown sample into a microplate well in duplicate.
-
Add 200 µL of the working reagent to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.
-
Determine the protein concentration of the unknown samples from the standard curve.
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on neuroprotective signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Nrf2, HO-1, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway for Investigation
Many natural neuroprotective compounds exert their effects through the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.
Caption: A potential PI3K/Akt signaling pathway that may be modulated by this compound.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 100 | |
| Neurotoxin Alone | [X] µM | ||
| This compound + Neurotoxin | [Low] µM | ||
| This compound + Neurotoxin | [Mid] µM | ||
| This compound + Neurotoxin | [High] µM |
Table 2: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration | Absorbance (405 nm) (Mean ± SD) | Fold Change vs. Control |
| Control | - | 1.0 | |
| Neurotoxin Alone | [X] µM | ||
| This compound + Neurotoxin | [Low] µM | ||
| This compound + Neurotoxin | [Mid] µM | ||
| This compound + Neurotoxin | [High] µM |
Table 3: Effect of this compound on Oxidative Stress (MDA Levels)
| Treatment Group | Concentration | MDA Concentration (nmol/mg protein) (Mean ± SD) |
| Control | - | |
| Neurotoxin Alone | [X] µM | |
| This compound + Neurotoxin | [Low] µM | |
| This compound + Neurotoxin | [Mid] µM | |
| This compound + Neurotoxin | [High] µM |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment Group | Relative Protein Expression (Normalized to Loading Control) (Mean ± SD) |
| p-Akt/Akt Ratio | |
| Control | |
| Neurotoxin Alone | |
| This compound + Neurotoxin |
By following these detailed protocols and data presentation formats, researchers can systematically evaluate the neuroprotective potential of this compound and gain insights into its mechanism of action.
References
Application Notes and Protocols for Anti-inflammatory Assay Development for Binankadsurin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a wide range of diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The discovery of novel anti-inflammatory agents is therefore of significant therapeutic interest.
Binankadsurin A is a novel compound with purported anti-inflammatory properties. These application notes provide a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory effects, from initial in vitro screening to the elucidation of its mechanism of action. The protocols detailed below are designed to be robust and reproducible, providing researchers with the necessary tools to assess the therapeutic potential of this and other novel compounds.
The primary focus of these assays is on inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of the inflammatory response in immune cells, primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]
In Vitro Anti-inflammatory Assay Cascade
A tiered approach is recommended for the in vitro evaluation of this compound. This begins with assessing cytotoxicity, followed by primary screening for anti-inflammatory activity, and finally, mechanistic studies to identify the molecular targets of the compound.
Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound for use in subsequent cell-based assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0.1% DMSO).
Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.
Principle: The Griess test measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this reaction, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound), an LPS-only group, and groups with LPS and varying concentrations of this compound.
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-only group.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibodies).
Experimental Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the NO production assay to obtain cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to determine the concentration of TNF-α and IL-6 in the samples.
Western Blot Analysis for Mechanistic Insights
Objective: To investigate the effect of this compound on the protein expression of key inflammatory mediators (iNOS, COX-2) and the activation of NF-κB and MAPK signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Experimental Protocol:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein expression.
Data Presentation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control | 100 ± 5.2 | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 98 ± 4.5 | 35.2 ± 2.8 | 0 |
| LPS + B.A. (1) | 97 ± 3.9 | 30.1 ± 2.5 | 14.5 |
| LPS + B.A. (5) | 96 ± 4.1 | 22.5 ± 1.9 | 36.1 |
| LPS + B.A. (10) | 95 ± 3.7 | 15.8 ± 1.3 | 55.1 |
| LPS + B.A. (25) | 93 ± 4.8 | 8.2 ± 0.9 | 76.7 |
| IC50 (µM) | >100 | 8.5 |
Data are presented as mean ± SD (n=3). B.A. = this compound.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + B.A. (10 µM) | 1200 ± 90 | 850 ± 70 |
| LPS + B.A. (25 µM) | 600 ± 50 | 400 ± 35 |
Data are presented as mean ± SD (n=3). B.A. = this compound.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways that can be investigated to understand the mechanism of action of this compound.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathway in inflammation.
Experimental Workflow
The following diagram outlines the logical flow of experiments for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for this compound.
Conclusion
These application notes provide a detailed roadmap for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the compound's efficacy and mechanism of action. The successful completion of these in vitro assays will provide a strong foundation for further pre-clinical development, including in vivo studies to confirm the therapeutic potential of this compound in treating inflammatory diseases. The modular nature of this workflow also allows for its adaptation to the study of other novel anti-inflammatory compounds.
References
- 1. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cytotoxicity Testing of Binankadsurin A on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binankadsurin A is a compound of interest for its potential therapeutic properties. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound against various cancer cell lines. While specific data for this compound is not extensively available, this document leverages findings from structurally similar compounds isolated from the Kadsura genus to provide a comprehensive guide for research. Compounds from Kadsura species have demonstrated significant cytotoxic effects, suggesting that this compound may hold similar promise as an anti-cancer agent.[1][2][3]
The protocols outlined below describe standard methodologies for determining the cytotoxic effects of a test compound, including the MTT assay for cell viability and guidance on elucidating the mechanism of action through signaling pathway analysis.
Data Presentation: Cytotoxicity of Compounds from Kadsura Species
The following table summarizes the cytotoxic activities of various compounds isolated from different Kadsura species against a range of human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
| Compound | Cancer Cell Line(s) | IC50 / GI50 Values | Reference |
| Heteroclitalactone D | HL-60 | 6.76 µM | [1] |
| Kadusurain A | HCT116, A549, HL-60, HepG2 | 1.05 to 11.31 µg/mL | [2] |
| Heilaohulignan C | HepG-2 | 9.92 µmol/L | |
| Seco-coccinic acids F, G, K | HL-60 | 15.2 to 28.4 µmol/L | |
| Kadlongilactone A, B | K562, Bel-7402, A549 | 0.1 to 1.0 µmol/L | |
| Kadcoccine acids B, H | HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa | 3.11 to 7.77 µmol/L | |
| Schisandronic acid | MCF-7 | 8.06 ± 1.119 μM |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of this compound on cancer cells. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HL-60)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Investigation of Apoptosis Induction
Compounds from Kadsura species have been shown to induce apoptosis in cancer cells. The following is a general workflow to investigate if this compound induces apoptosis.
Workflow:
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cancer cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assays:
-
Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after treatment with this compound. Commercially available colorimetric or fluorometric assay kits can be used.
-
-
Western Blot Analysis:
-
Probe for the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (Bcl-2, Bax), PARP cleavage, and cleaved caspase-3.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway: Induction of Apoptosis
Given that related compounds induce apoptosis, this compound may act through a similar mechanism. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
References
- 1. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Activity Screening of Binankadsurin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binankadsurin A is a lignan isolated from plants of the Kadsura genus (family Schisandraceae). While direct antiviral data for this compound is limited, several related lignans and extracts from Kadsura and the broader Schisandraceae family have demonstrated promising antiviral activities, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). For instance, compounds from Kadsura heteroclita and Kadsura angustifolia have exhibited anti-HIV properties. Specifically, acetyl-binankadsurin A, a closely related derivative, has been evaluated for its inhibitory effect on HIV-1 protease, although it showed weak activity.[1] This suggests that this compound is a viable candidate for antiviral screening.
These application notes provide a comprehensive framework for evaluating the antiviral potential of this compound, from initial cytotoxicity assessments to specific mechanistic assays. The protocols are designed to be adaptable for screening against a variety of viruses, with a particular focus on assays relevant to HIV, given the existing evidence for related compounds.
Data Presentation
All quantitative data from the antiviral and cytotoxicity assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a standardized format for presenting these results.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Method | Incubation Time (hours) | CC₅₀ (µM) | Standard Deviation (±) |
| (e.g., Vero) | (e.g., MTT) | 48 | ||
| (e.g., MT-4) | (e.g., XTT) | 72 | ||
| (e.g., HepG2) | (e.g., LDH) | 48 |
CC₅₀: 50% cytotoxic concentration
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Method | EC₅₀ (µM) | Standard Deviation (±) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| (e.g., HIV-1) | (e.g., MT-4) | (e.g., p24 antigen ELISA) | |||
| (e.g., HBV) | (e.g., HepG2 2.2.15) | (e.g., qPCR for viral DNA) | |||
| (e.g., Influenza A) | (e.g., MDCK) | (e.g., Plaque Reduction Assay) | |||
| (e.g., HSV-1) | (e.g., Vero) | (e.g., CPE Inhibition Assay) |
EC₅₀: 50% effective concentration SI: Selectivity Index
Experimental Protocols
A tiered approach to screening is recommended, beginning with cytotoxicity evaluation, followed by broad-spectrum antiviral screening, and culminating in specific mechanism-of-action studies.
Tier 1: Cytotoxicity Assays
It is imperative to first determine the concentration range at which this compound is not toxic to the host cells. This is crucial for differentiating true antiviral effects from non-specific cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (e.g., Vero, MT-4, HepG2)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC₅₀ value by regression analysis of the dose-response curve.
Tier 2: In Vitro Antiviral Screening
Once the non-toxic concentration range is established, this compound can be screened for activity against a panel of viruses.
Protocol 2: Plaque Reduction Assay
Objective: To quantify the inhibition of viral plaque formation.
Materials:
-
Virus stock of known titer (e.g., Influenza A, HSV-1)
-
Confluent monolayer of susceptible cells (e.g., MDCK, Vero) in 6-well plates
-
This compound
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., containing 1% methylcellulose)
-
Crystal violet staining solution
Methodology:
-
Wash the cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Add overlay medium containing various non-toxic concentrations of this compound.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Protocol 3: HIV-1 p24 Antigen ELISA
Objective: To measure the inhibition of HIV-1 replication in T-lymphoid cells.
Materials:
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
MT-4 cells
-
This compound
-
Complete RPMI-1640 medium
-
Commercial HIV-1 p24 antigen ELISA kit
Methodology:
-
Infect MT-4 cells with HIV-1 at a low MOI (e.g., 0.01).
-
Immediately after infection, seed the cells in a 96-well plate and add serial dilutions of this compound.
-
Incubate for 4-5 days.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each concentration relative to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Tier 3: Mechanism-of-Action Assays
Based on the chemical class of this compound (lignan) and data from related compounds, specific enzymatic assays can be employed to elucidate its mechanism of action.
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
This compound
-
Commercial non-radioactive HIV-1 RT inhibition assay kit (e.g., based on ELISA)
Methodology:
-
Perform the assay according to the manufacturer's protocol.
-
Typically, this involves coating a microplate with a template-primer complex.
-
Add a reaction mixture containing recombinant HIV-1 RT, dNTPs, and various concentrations of this compound.
-
Incubate to allow for DNA synthesis.
-
The newly synthesized DNA is then quantified using a labeled probe and a colorimetric or chemiluminescent substrate.
-
Calculate the percentage of RT inhibition for each concentration.
-
Determine the IC₅₀ (50% inhibitory concentration) value.
Visualizations
Diagram 1: General Workflow for Antiviral Screening
Caption: Tiered approach for antiviral screening of this compound.
Diagram 2: Simplified HIV-1 Life Cycle and Potential Targets for Lignans
Caption: Potential inhibition of HIV-1 reverse transcription by this compound.
References
Application Notes and Protocols: Investigating the Pro-Apoptotic Potential of Binankadsurin A in Tumor Cells
Disclaimer: As of late 2025, specific published data on the apoptosis-inducing activity of Binankadsurin A in tumor cells is not available in the public domain. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals to investigate the potential of a novel compound, such as this compound, as an inducer of apoptosis in cancer cells. The experimental conditions and expected outcomes are based on common methodologies and known signaling pathways targeted by other pro-apoptotic agents.
Introduction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation and tumor growth. Therefore, compounds that can induce or restore apoptotic signaling in tumor cells are highly sought after as potential anticancer therapeutics. Natural products are a rich source of such bioactive molecules. This document outlines a series of experimental protocols to assess the efficacy and elucidate the mechanism of action of a test compound, exemplified here as this compound, in inducing apoptosis in tumor cells.
Data Presentation
Effective evaluation of a potential anti-cancer compound requires meticulous quantification of its effects. The following tables provide a template for summarizing key quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in various tumor cell lines. This table is designed to present the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Tumor Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HeLa | Cervical Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HCT116 | Colorectal Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Table 2: Quantification of Apoptosis induced by this compound. This table summarizes the percentage of apoptotic cells, providing a direct measure of the compound's ability to induce programmed cell death.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| MCF-7 | Control | 0 | 48 | Data to be determined |
| This compound | 0.5 x IC50 | 48 | Data to be determined | |
| This compound | 1 x IC50 | 48 | Data to be determined | |
| This compound | 2 x IC50 | 48 | Data to be determined | |
| A549 | Control | 0 | 48 | Data to be determined |
| This compound | 0.5 x IC50 | 48 | Data to be determined | |
| This compound | 1 x IC50 | 48 | Data to be determined | |
| This compound | 2 x IC50 | 48 | Data to be determined |
Table 3: Effect of this compound on the expression of key apoptotic proteins. This table outlines the expected changes in the expression levels of crucial proteins involved in the apoptotic cascade.
| Cell Line | Treatment | Concentration (µM) | Fold Change in Protein Expression (relative to control) |
| Bax | |||
| MCF-7 | Control | 0 | 1.0 |
| This compound | 1 x IC50 | Data to be determined | |
| A549 | Control | 0 | 1.0 |
| This compound | 1 x IC50 | Data to be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on tumor cells and to calculate the IC50 value.
Materials:
-
Tumor cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Tumor cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of 0.5 x IC50, 1 x IC50, and 2 x IC50 for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Tumor cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein expression.
Visualization of Pathways and Workflows
To better illustrate the concepts and procedures, the following diagrams are provided.
Caption: A general experimental workflow for investigating the pro-apoptotic effects of a novel compound.
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway potentially activated by this compound.
Application Notes and Protocols for Investigating the Mechanism of Action of Binankadsurin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on a plausible, hypothetical mechanism of action for binankadsurin A. This compound is a lignan isolated from the plant Kadsura coccinea. While extracts and related lignans from this plant have demonstrated anti-tumor activities, the specific molecular mechanism of this compound is not yet fully elucidated in publicly available literature.[1] Therefore, the proposed mechanism—induction of intrinsic apoptosis—is based on the activities of structurally similar compounds and serves as an illustrative guide for research.[2]
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from Kadsura coccinea, a plant used in traditional medicine.[1] Lignans from Kadsura and related genera have been reported to exhibit a variety of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][3] Related compounds, such as schisantherin F, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This document outlines a hypothetical mechanism of action for this compound in cancer cells, focusing on the induction of intrinsic apoptosis, and provides detailed protocols to investigate this hypothesis.
Hypothetical Mechanism of Action: Induction of Intrinsic Apoptosis
We hypothesize that this compound exerts its anti-cancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. Key molecular events include the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspase-9 and the executioner caspase-3.
Data Presentation
The following tables represent hypothetical data that could be generated from the experimental protocols described below.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| HepG2 | Hepatocellular Carcinoma | 12.8 ± 1.5 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells
| Treatment (24h) | Bcl-2 (Relative Density) | Bax (Relative Density) | Cleaved Caspase-3 (Relative Density) |
| Vehicle Control (0.1% DMSO) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.09 |
| This compound (15 µM) | 0.45 ± 0.06 | 2.10 ± 0.15 | 3.50 ± 0.25 |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-Bcl-2, rabbit anti-Bax, rabbit anti-cleaved caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Caspase-3 Colorimetric Assay
This assay quantifies the activity of activated caspase-3, a key executioner of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest approximately 2-5 x 10⁶ cells and lyse them using the provided lysis buffer.
-
Reaction Setup: Add 50 µL of cell lysate to a 96-well plate.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate to each sample.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of schisantherin F from Schisandra propinqua subsp. sinensis on human melanoma A375 cells through ROS-induced mitochondrial dysfunction and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Binankadsurin A Target Identification and Validation
Introduction
Binankadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, such as Kadsura longipedunculata and Kadsura angustifolia.[1][2] Lignans from this genus are known for a variety of pharmacological effects, including anti-tumor, anti-inflammatory, and antiviral properties.[3][4][5] Notably, preliminary studies have identified that this compound exhibits anti-HIV activity, making it a compound of interest for further investigation. Specifically, it has been reported to have an EC50 value of 3.86 µM against HIV-1.
While the precise molecular target of this compound has not been definitively validated in published literature, related compounds and preliminary data suggest that HIV-1 protease is a potential target. This document provides an overview of the known biological activity of this compound and outlines detailed protocols for its target identification and validation, focusing on its anti-HIV potential.
Quantitative Data Summary
The primary quantitative data available for this compound relates to its anti-HIV-1 activity. This information is summarized in the table below.
| Compound | Biological Activity | Assay Type | Value | Reference |
| This compound | Anti-HIV-1 | Cell-Based Assay | EC50: 3.86 µM | |
| Acetyl-binankadsurin A | HIV-1 Protease Inhibition | Enzymatic Assay | IC50: >100 µg/mL |
Putative Target and Mechanism of Action: HIV-1 Protease
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It functions to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious. The proposed mechanism of action for this compound involves binding to the active site of HIV-1 protease, thereby blocking its catalytic activity.
Caption: Proposed mechanism of this compound inhibiting HIV-1 protease.
Experimental Workflows and Protocols
A systematic approach is required to definitively identify and validate the molecular target(s) of this compound. The workflow below illustrates the logical progression from initial screening to final target validation.
Caption: General workflow for natural product target identification.
Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry
Principle: This method identifies direct binding partners of this compound. The compound is immobilized on a solid support (resin) to create an affinity column. A cell lysate is passed through the column, and proteins that bind to the compound are captured. These proteins are then eluted, separated by electrophoresis, and identified using mass spectrometry.
Materials:
-
This compound
-
NHS-activated Sepharose resin or similar
-
Coupling buffers (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Quenching buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell line (e.g., HEK293T or Jurkat T-cells)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or buffer with high concentration of free this compound)
-
SDS-PAGE reagents
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm containing a primary amine or carboxyl group suitable for coupling.
-
Dissolve the derivative in a suitable solvent and mix with the NHS-activated resin according to the manufacturer's protocol.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted sites on the resin using the quenching buffer for 2 hours.
-
Wash the resin extensively to remove non-covalently bound compound. Prepare a control resin with no compound coupled.
-
-
Preparation of Cell Lysate:
-
Culture cells to a high density (~80-90% confluency).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-coupled resin (and control resin separately) for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin 3-5 times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using the elution buffer.
-
Neutralize the eluate immediately if using a low pH buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are unique to the this compound sample compared to the control.
-
Perform in-gel digestion (e.g., with trypsin) and identify the proteins by LC-MS/MS analysis.
-
Protocol 2: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
Principle: This assay measures the enzymatic activity of recombinant HIV-1 protease using a fluorogenic substrate. The substrate contains a cleavage site for the protease flanked by a fluorescent donor and a quencher. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based protease substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ritonavir)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical final concentration range for testing would be 0.01 µM to 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted compound or control (DMSO for negative control, Ritonavir for positive control).
-
Add 188 µL of assay buffer containing the FRET substrate to each well.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 protease to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 3: Cell-Based Anti-HIV-1 Assay
Principle: This protocol validates the antiviral activity of this compound in a cellular context. T-lymphocyte cells susceptible to HIV-1 infection are treated with the compound and then infected with the virus. The efficacy of the compound is determined by measuring the reduction in viral replication, often by quantifying viral p24 antigen levels in the culture supernatant.
Materials:
-
MT-4 cells or other susceptible T-cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
Positive control (e.g., Azidothymidine - AZT)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Plating and Compound Treatment:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound and add them to the wells. Include wells for "no drug" (virus control) and "no virus" (cell control).
-
-
Viral Infection:
-
Add HIV-1 virus stock to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Measurement of Viral Replication:
-
After 4-5 days post-infection, carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Measurement of Cytotoxicity:
-
To the remaining cells in the plate, add a cell viability reagent (e.g., MTT).
-
Incubate as required and measure the absorbance or luminescence to determine cell viability. This is crucial to ensure that the reduction in p24 is due to antiviral activity and not cell death.
-
-
Data Analysis:
-
Calculate the concentration of this compound that inhibits viral replication by 50% (EC50) from the p24 ELISA data.
-
Calculate the concentration of the compound that reduces cell viability by 50% (CC50) from the cytotoxicity data.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H26O7 | CID 16757190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Dibenzocyclooctadiene Lignan Total Synthesis
Disclaimer: A specific total synthesis for a compound named "Binankadsurin A" could not be located in the published scientific literature. It is possible that this is a novel or less-studied compound, or the name may be a variant spelling. This guide therefore focuses on improving the yield of the total synthesis of closely related and well-documented dibenzocyclooctadiene lignans, such as those isolated from the Schisandra and Kadsura genera (e.g., Schisandrin, Gomisin O, Kadsurin). The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of this class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yielding steps in the total synthesis of dibenzocyclooctadiene lignans?
A1: Based on published synthetic routes, the most challenging and often low-yielding steps include:
-
Biaryl Coupling: The formation of the bond connecting the two aromatic rings is often a bottleneck. This can be due to steric hindrance around the coupling sites.
-
Stereocenter Control: Establishing the correct stereochemistry at the chiral centers on the cyclooctadiene ring can be difficult and may require multiple steps or lead to mixtures of diastereomers.
-
Macrocyclization (Ring Formation): The closure of the eight-membered ring can be challenging due to entropic factors and the potential for competing intermolecular reactions.
Q2: How can I improve the yield of my biaryl coupling reaction?
A2: Improving the yield of biaryl coupling reactions, such as Suzuki-Miyaura or Stille couplings, often involves careful optimization of reaction conditions. Key parameters to consider include the choice of catalyst, ligand, base, and solvent. For instance, in the synthesis of the schisandrene core, a Suzuki-Miyaura cross-coupling was a key step.[1]
Q3: What are some effective strategies for controlling stereochemistry in these syntheses?
A3: Stereocontrol is crucial for the synthesis of biologically active lignans. Common strategies include:
-
Chiral auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, which is then removed in a later step.
-
Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer. For example, an asymmetric reduction of a keto compound using the Corey-Bakshi-Shibata (CBS) catalyst has been used to establish a key asymmetric center.[1]
-
Substrate-controlled reactions: Taking advantage of the existing stereocenters in the molecule to influence the stereochemistry of subsequent reactions.
Q4: Are there any general tips for improving the overall yield of a multi-step synthesis?
A4: Yes, several general laboratory practices can significantly impact the overall yield:
-
Purification of reagents and solvents: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with reactions.
-
Inert atmosphere: Many organometallic reactions used in these syntheses are sensitive to air and moisture. Using an inert atmosphere (e.g., argon or nitrogen) is critical.
-
Careful monitoring of reactions: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reactions and determine the optimal reaction time.
-
Efficient workup and purification: Minimize losses during extraction, washing, and chromatography steps.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation
| Symptom | Possible Cause | Suggested Solution |
| No product formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is activated in situ. |
| Poor quality of boronic acid/ester | - Ensure the boronic acid or ester is pure and dry. - Consider using a different boronic acid derivative (e.g., MIDA boronate) for enhanced stability. | |
| Low conversion | Insufficiently active catalyst system | - Screen different palladium ligands (e.g., phosphine-based ligands like SPhos or XPhos). - Optimize the palladium-to-ligand ratio. |
| Inappropriate base or solvent | - Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Screen different solvent systems (e.g., toluene, dioxane, DMF, with or without water). | |
| Formation of side products (e.g., homocoupling) | Non-optimal reaction temperature | - Lower the reaction temperature to reduce the rate of side reactions. |
| Oxygen contamination | - Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
Problem 2: Poor Diastereoselectivity in the Reduction of a Ketone to a Secondary Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers | Ineffective directing group | - If using a substrate-controlled approach, the existing stereocenter may not be close enough to influence the reduction. Consider a different synthetic strategy. |
| Non-selective reducing agent | - Screen a variety of reducing agents. For high diastereoselectivity, consider bulky reducing agents (e.g., L-Selectride®) or chiral reducing agents (e.g., CBS catalyst).[1] | |
| Inconsistent diastereomeric ratio | Reaction temperature not controlled | - Perform the reaction at a lower and more controlled temperature, as selectivity often increases at lower temperatures. |
| Solvent effects | - The choice of solvent can influence the transition state of the reduction. Screen different solvents (e.g., THF, Et₂O, CH₂Cl₂). |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming the biaryl bond in dibenzocyclooctadiene lignan synthesis.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/EtOH/H₂O mixture)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Workflow for a Key Synthetic Step
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
"troubleshooting binankadsurin A purification by chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Binankadsurin A. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Recovery of this compound
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Question: I am not observing the elution of this compound from the column, or the yield is significantly lower than expected. What are the possible reasons and how can I fix this?
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Answer: Several factors could contribute to the poor recovery of this compound.[1] A primary concern is the potential for the compound to decompose on the stationary phase, especially if it is sensitive to the acidity of silica gel.[1] It is also possible that the solvent system used is not appropriate, leading to the compound either eluting with the solvent front or irreversibly binding to the column.[1] Additionally, if the fractions collected are too dilute, the compound may not be detectable.[1]
Troubleshooting Steps:
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Assess Compound Stability: Test the stability of this compound on the chosen stationary phase (e.g., silica gel) using a 2D TLC analysis.[1] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.
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Verify Solvent System: Double-check the preparation of your mobile phase to ensure the correct polarity. It is crucial to have an appropriate elution strength to ensure the compound moves through the column effectively.
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Check the First Fraction: Analyze the initial fraction that elutes from the column to see if this compound came off in the solvent front.
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Concentrate Fractions: If you suspect low concentration, try concentrating the fractions where you expect your compound to elute and re-analyze them.
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Column Overload: Ensure the column is not overloaded with the crude sample, as this can lead to poor separation and recovery.
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Issue 2: Poor Resolution and Co-elution of Impurities
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Question: this compound is co-eluting with several impurities, resulting in impure fractions. How can I improve the separation?
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Answer: Poor resolution is a common challenge in chromatography and can be caused by several factors including incorrect mobile phase composition, improper column packing, or the sample being too concentrated. The choice of solvent can also mislead the separation if a compound appears as a single spot on TLC but is actually a mixture that separates under different conditions.
Troubleshooting Steps:
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Optimize the Mobile Phase: Systematically vary the solvent polarity to improve the separation between this compound and the contaminants. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can enhance resolution.
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Column Efficiency: Ensure the column is packed uniformly to avoid channeling and band broadening. Distorted bands as the sample moves down the column can be an indication of poor packing.
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Sample Loading: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble but which is a weak solvent for the chromatography. This will ensure a narrow starting band.
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Alternative Chromatography Modes: If optimizing the normal-phase conditions is unsuccessful, consider switching to a different chromatographic technique such as reversed-phase chromatography, size-exclusion chromatography, or ion-exchange chromatography, depending on the physicochemical properties of this compound and the impurities.
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Issue 3: Irregular Peak Shapes (Tailing or Fronting)
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Question: The chromatographic peaks for this compound are showing significant tailing or fronting. What causes this and what are the remedies?
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Answer: Peak tailing is often a result of strong interactions between the analyte and active sites on the stationary phase, or due to the presence of acidic or basic functional groups in the molecule. Fronting can occur when the column is overloaded or if the sample solubility in the mobile phase is low.
Troubleshooting Steps:
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For Tailing Peaks:
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Modify the Mobile Phase: Add a small amount of a modifier to the mobile phase. For example, adding a small amount of acetic acid or triethylamine can help to saturate active sites on the silica gel and improve the peak shape of acidic or basic compounds, respectively.
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Change the Stationary Phase: Consider using an end-capped stationary phase or a different type of stationary phase altogether.
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For Fronting Peaks:
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Reduce Sample Load: Decrease the amount of sample loaded onto the column.
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Improve Solubility: Ensure the sample is fully dissolved in the mobile phase before loading. If solubility is an issue, a stronger injection solvent can be used, but in a very small volume.
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Quantitative Data Summary
Due to the lack of specific published data for this compound, the following tables provide representative data based on typical purification protocols for complex natural products.
Table 1: Comparison of Stationary Phases for this compound Purification
| Stationary Phase | Particle Size (µm) | Polarity | Typical Application | Advantages | Disadvantages |
| Silica Gel | 40-63 | Polar | General purpose normal-phase | High resolving power, low cost | Can cause degradation of acid-sensitive compounds |
| Alumina | 50-200 | Polar | Purification of basic and neutral compounds | Good for acid-sensitive compounds | Lower resolving power than silica for some compounds |
| C18-Reversed Phase | 10-50 | Non-polar | Purification of polar to moderately non-polar compounds | Excellent for aqueous extracts, high resolution | Requires use of polar, often aqueous, mobile phases |
| Sephadex LH-20 | 25-100 | Polar | Size-exclusion and partition chromatography | Good for separating compounds by size and polarity | Lower loading capacity |
Table 2: Example Solvent Systems for Normal-Phase Chromatography of this compound
| Solvent System (v/v) | Polarity Index | Application | Expected Rf Range for this compound (Hypothetical) |
| Hexane:Ethyl Acetate (9:1) | Low | Elution of non-polar compounds | 0.1 - 0.2 |
| Hexane:Ethyl Acetate (7:3) | Medium-Low | Elution of moderately non-polar compounds | 0.3 - 0.5 |
| Dichloromethane:Methanol (9.5:0.5) | Medium | Elution of moderately polar compounds | 0.2 - 0.4 |
| Chloroform:Methanol (9:1) | Medium-High | Elution of polar compounds | 0.4 - 0.6 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of this compound
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude extract to be purified.
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Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
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Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent.
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Alternatively, adsorb the crude extract onto a small amount of the stationary phase by co-evaporation with a solvent, and then carefully add the dried powder to the top of the column bed.
-
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Elution:
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Begin elution with the least polar solvent system.
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Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant mobile phase composition (isocratic elution).
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Collect fractions of a consistent volume.
-
-
Fraction Analysis:
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Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
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Combine the pure fractions containing the target compound.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General Workflow for this compound Purification.
Caption: Troubleshooting Low Recovery of this compound.
References
"optimizing HPLC separation of binankadsurin A from co-eluting compounds"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of binankadsurin A from co-eluting compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. The primary challenge in the analysis of this compound is achieving adequate separation from structurally similar lignans and isomers that are often present in plant extracts.
Q1: I am observing poor resolution between this compound and a co-eluting peak. How can I improve the separation?
A1: Poor resolution between closely eluting peaks is a common issue when analyzing complex mixtures like plant extracts. Here are several strategies to improve the separation of this compound from co-eluting compounds:
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Optimize the Mobile Phase Composition:
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Adjust Solvent Strength: In reversed-phase HPLC, decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of lignans and can improve resolution between closely eluting compounds. Try reducing the organic phase concentration in 2-5% increments.[1]
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Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions. Methanol is more polar and can form hydrogen bonds, which may affect the elution order of lignans with different functional groups.
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Modify the Aqueous Phase pH: While lignans are generally neutral compounds, adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sometimes improve peak shape and resolution, especially if there are ionizable impurities present.[1]
-
-
Modify the Stationary Phase:
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Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded group (PEG) column can offer different selectivity for aromatic compounds like lignans.
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Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column will increase column efficiency and can lead to better resolution.[1]
-
-
Adjust the Column Temperature:
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Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between analytes and the stationary phase, leading to improved separation. Conversely, increasing the temperature can decrease viscosity and analysis time, but may also reduce resolution.
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Q2: The peak for this compound is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the lignan molecules, causing peak tailing.
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Solution: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) to block the active silanol sites. Alternatively, use a base-deactivated or end-capped column.
-
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Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
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Solution: Dilute the sample and inject a smaller volume.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of any acidic or basic functional groups on the analyte or co-eluting compounds, it can lead to peak tailing.
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Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
-
-
Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Q3: My retention times for this compound are drifting between injections. What could be the cause?
A3: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
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Solution: Increase the column equilibration time between injections.
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-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic solvent or inconsistent mixing.
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Solution: Ensure mobile phase bottles are well-sealed and that the online degasser and mixer are functioning correctly. If preparing the mobile phase offline, ensure it is thoroughly mixed.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.
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Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance Issues: Inconsistent flow rates due to pump seal wear or air bubbles in the pump head can cause retention time variability.
-
Solution: Purge the pump to remove air bubbles and check for leaks. If the problem persists, the pump seals may need to be replaced.
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Frequently Asked Questions (FAQs)
Q: What are the most common co-eluting compounds with this compound?
A: The most common co-eluting compounds with this compound are other dibenzocyclooctadiene lignans and their isomers that are naturally present in Kadsura species. These compounds often have very similar chemical structures and polarities, making their separation challenging.
Q: What type of HPLC column is best suited for the separation of this compound?
A: A reversed-phase C18 column is the most common choice for the separation of lignans like this compound. For improved resolution of closely eluting isomers, a high-efficiency column with a smaller particle size (e.g., ≤3 µm) is recommended. Phenyl-hexyl or other columns that provide alternative selectivity through pi-pi interactions can also be effective.
Q: What is a typical mobile phase for the HPLC analysis of this compound?
A: A typical mobile phase for the reversed-phase HPLC separation of this compound is a gradient mixture of water (often with a small amount of acid like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. The gradient typically starts with a lower concentration of the organic solvent and increases over the course of the run to elute the more nonpolar compounds.
Q: How can I confirm the identity of the this compound peak?
A: The most reliable way to confirm the identity of the this compound peak is to use a reference standard. If a standard is not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) or HPLC-NMR (Nuclear Magnetic Resonance) can be used to obtain structural information and confirm the identity of the peak.
Experimental Protocols
The following is a representative experimental protocol for the HPLC analysis of this compound, based on methods used for the analysis of similar lignans.
Sample Preparation:
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Grind the dried plant material (e.g., stems or fruits of Kadsura ananosma) to a fine powder.
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Extract the powder with a suitable solvent such as methanol or ethanol using sonication or reflux.
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Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes typical quantitative data that should be aimed for in a validated HPLC method for the separation of this compound from a closely eluting compound.
| Parameter | Target Value |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 5000 |
| Retention Time (RT) for this compound | Method Dependent |
| Relative Standard Deviation (RSD) of RT | < 1% |
| RSD of Peak Area | < 2% |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for HPLC analysis.
References
Technical Support Center: Addressing Binankadsurin A Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Binankadsurin A. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: this compound is a lipophilic molecule with a high crystalline lattice energy. Its molecular structure contains several non-polar moieties, leading to poor interaction with water molecules and thus, low aqueous solubility. For many new chemical entities, low water solubility is a significant challenge in formulation development.[1]
Q2: I am observing precipitation of this compound when I dilute my stock solution in an aqueous buffer. Why is this happening?
A2: This is a common issue known as "crashing out." It occurs when a drug dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses, leaving the drug molecules to agglomerate and precipitate.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: The effectiveness of pH adjustment depends on the presence of ionizable groups in the this compound molecule. If it has acidic or basic functional groups, altering the pH to ionize the molecule can significantly increase its aqueous solubility.[2][3] However, if this compound is a neutral compound, pH modification will have a minimal effect.
Q4: What are some common formulation strategies to enhance the aqueous solubility of poorly soluble drugs like this compound?
A4: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][4] Physical modifications include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions. Chemical modifications often involve the use of co-solvents, complexation agents like cyclodextrins, or the formation of salts if the molecule has ionizable groups.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration: Determine the maximum solubility of this compound in your buffer system. 2. Use a co-solvent system: Introduce a water-miscible organic solvent (e.g., ethanol, PEG 400) into your aqueous buffer. 3. Employ cyclodextrin complexation: Encapsulate this compound in a cyclodextrin to increase its apparent solubility. |
| Low and inconsistent results in cell-based assays. | Poor solubility leads to non-homogenous distribution of the compound in the assay medium and low bioavailability. | 1. Prepare a solid dispersion: This can improve the dissolution rate and solubility. 2. Formulate as a nanosuspension: Reducing particle size increases the surface area for dissolution. 3. Use a solubilizing excipient: Incorporate surfactants or cyclodextrins in your formulation. |
| Difficulty in preparing a stock solution at the desired concentration. | This compound has low solubility even in common organic solvents. | 1. Test a range of solvents: Systematically test solubility in solvents like DMSO, DMF, and NMP. 2. Gentle heating and sonication: These can help overcome the energy barrier for dissolution. Be cautious about compound stability at elevated temperatures. |
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in this compound solubility using different techniques.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent System (in Water) | This compound Solubility (µg/mL) | Fold Increase |
| Water (Control) | 0.5 | 1 |
| 10% Ethanol | 12.3 | 24.6 |
| 20% Ethanol | 45.8 | 91.6 |
| 10% PEG 400 | 18.5 | 37.0 |
| 20% PEG 400 | 62.1 | 124.2 |
Table 2: Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin (in Water) | This compound Solubility (µg/mL) | Fold Increase |
| Water (Control) | 0.5 | 1 |
| 5% β-Cyclodextrin | 25.4 | 50.8 |
| 5% HP-β-Cyclodextrin | 88.2 | 176.4 |
| 5% SBE-β-Cyclodextrin | 155.9 | 311.8 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Determination
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Prepare stock solutions of this compound in 100% of the selected organic co-solvent (e.g., Ethanol, PEG 400).
-
Prepare a series of aqueous solutions containing varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to each co-solvent solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Cyclodextrin Complexation for Solubility Enhancement
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Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-Cyclodextrin).
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Add an excess amount of this compound to each cyclodextrin solution.
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Sonicate the mixtures for 30 minutes to aid in complex formation.
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Equilibrate the samples by shaking at a constant temperature for 48 hours.
-
Centrifuge the samples to remove any undissolved this compound.
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Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
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Determine the concentration of solubilized this compound in the filtrate by a suitable analytical method.
Visualizations
Caption: Experimental workflow for addressing solubility issues of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
"binankadsurin A stability in DMSO and other organic solvents"
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with binankadsurin A. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its stability in dimethyl sulfoxide (DMSO) and other organic solvents.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and storage of this compound solutions.
Issue 1: Precipitation of this compound in DMSO Stock Solution Upon Storage
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Possible Cause 1: Low Temperature. DMSO's freezing point is ~18.5°C. If stored at 4°C or on ice, the DMSO may freeze, causing the compound to precipitate.
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Troubleshooting Step: Gently warm the solution to room temperature to redissolve the compound. Store DMSO stock solutions at room temperature unless otherwise specified.
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Possible Cause 2: Supersaturation. The initial concentration may be too high, leading to precipitation over time.
-
Troubleshooting Step: Prepare a new stock solution at a lower concentration. Determine the optimal solubility by preparing serial dilutions and observing for precipitation.
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Possible Cause 3: Water Absorption. DMSO is highly hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds like this compound.[1]
-
Troubleshooting Step: Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccants.
Issue 2: Inconsistent Results in Biological Assays Using this compound
-
Possible Cause 1: Degradation of the Compound. this compound may be unstable in the solvent or under the storage conditions used.
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Troubleshooting Step: Perform a stability study to determine the rate of degradation. This can be done by analyzing the concentration of the compound over time using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[2][3][4]
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Possible Cause 2: Reaction with the Solvent. DMSO can react with certain compounds, especially at elevated temperatures.
-
Troubleshooting Step: Investigate alternative solvents for stock solutions. Consider solvents like ethanol, methanol, or acetonitrile, depending on the experimental requirements and the compound's solubility.
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Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to degradation of the compound.
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Troubleshooting Step: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: While DMSO is a common solvent for preparing stock solutions for in vitro assays, its suitability for long-term storage depends on the compound's stability. For many compounds, anhydrous DMSO stored at -20°C or -80°C in tightly sealed aliquots is acceptable. However, due to the lack of specific data for this compound, a preliminary stability study is highly recommended. Alternative solvents to consider for long-term storage include ethanol or other organic solvents in which the compound is soluble and stable.
Q2: How can I assess the stability of this compound in a specific solvent?
A2: A stability study involves dissolving this compound in the solvent of interest and monitoring its concentration over time at different storage temperatures (e.g., room temperature, 4°C, -20°C). Samples are taken at various time points (e.g., 0, 24, 48, 72 hours, and weekly) and analyzed by a quantitative method like HPLC-UV or LC-MS to determine the percentage of the compound remaining.
Q3: What are the common degradation pathways for natural products like this compound?
A3: Common degradation pathways for complex organic molecules include oxidation, hydrolysis, and photodecomposition.[5] The specific pathway for this compound is not yet determined. Identifying degradation products through techniques like LC-MS/MS can help elucidate the degradation mechanism.
Q4: Can I use water-containing DMSO for my experiments?
A4: The presence of water in DMSO can affect the solubility and stability of compounds. For sensitive experiments or long-term storage, it is best to use anhydrous DMSO. If using a DMSO/water mixture, it is crucial to validate the stability of this compound in that specific solvent system.
Experimental Protocols & Data Presentation
Protocol: General Stability Assessment of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration.
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Aliquoting: Distribute the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles.
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Storage Conditions: Store the aliquots at different temperatures: room temperature (~25°C), refrigerated (4°C), and frozen (-20°C and -80°C). Protect samples from light if photostability is also being assessed.
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Time Points: Designate specific time points for analysis (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months).
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Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Summary Table: Stability of a Hypothetical Compound in Various Solvents
Since no specific quantitative data for this compound stability is publicly available, the following table provides a template for how to present such data once obtained from a stability study.
| Solvent | Temperature | Time Point | % Remaining (Mean ± SD) | Degradation Products Detected |
| DMSO | Room Temp | 24 hours | 95.2 ± 2.1 | Yes |
| DMSO | 4°C | 1 week | 98.5 ± 1.5 | No |
| DMSO | -20°C | 1 month | 99.1 ± 0.8 | No |
| Ethanol | Room Temp | 24 hours | 99.5 ± 0.5 | No |
| Ethanol | 4°C | 1 week | 99.8 ± 0.3 | No |
| Ethanol | -20°C | 1 month | 99.9 ± 0.2 | No |
| Acetonitrile | Room Temp | 24 hours | 97.3 ± 1.8 | Yes |
| Acetonitrile | 4°C | 1 week | 99.2 ± 1.1 | No |
| Acetonitrile | -20°C | 1 month | 99.6 ± 0.6 | No |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Binankadsurin A In Vivo
Disclaimer: As "binankadsurin A" is a novel or not widely documented compound, this technical support center provides a generalized framework for addressing the challenges of poor in vivo bioavailability commonly encountered with new natural products. The troubleshooting guides and protocols are based on established principles in pharmaceutics and drug development.
This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the systemic exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: We have observed potent in vitro activity with this compound, but it shows no efficacy in our animal models. Could this be a bioavailability issue?
A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability.[1][2] Several factors could be at play, including poor absorption from the gastrointestinal (GI) tract, rapid metabolism (first-pass effect), or rapid systemic clearance.[3] It is crucial to determine the physicochemical properties of this compound to understand the root cause of its limited bioavailability.
Q2: What are the critical first steps to characterize the bioavailability of this compound?
A2: The initial steps should focus on determining the fundamental physicochemical properties of the compound, which will help classify it according to the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[4] The key parameters to measure are:
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Aqueous Solubility: Determine the solubility of this compound across a physiological pH range (typically pH 1.2 to 6.8).[5]
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Intestinal Permeability: Assess the compound's ability to cross the intestinal epithelium. This can be initially estimated using in silico models and then confirmed with in vitro assays like the Caco-2 cell monolayer model.
Q3: How do I interpret the BCS classification for this compound, and how does it guide my formulation strategy?
A3: The BCS class will be a primary determinant for selecting an appropriate bioavailability enhancement strategy:
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BCS Class I (High Solubility, High Permeability): Bioavailability issues are unlikely unless related to rapid metabolism.
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BCS Class II (Low Solubility, High Permeability): The absorption is limited by the dissolution rate. The focus should be on enhancing the solubility and dissolution of the compound.
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BCS Class III (High Solubility, Low Permeability): The absorption is limited by the permeation rate. Strategies should focus on improving its transport across the intestinal barrier.
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BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class, requiring strategies that address both solubility and permeability.
Below is a decision-making workflow to guide your selection of a formulation strategy based on the BCS classification of this compound.
Caption: A workflow for selecting a bioavailability enhancement strategy based on the BCS classification of this compound.
Troubleshooting Guides
Issue 1: this compound has very low solubility in aqueous buffers.
| Question | Answer/Troubleshooting Step |
| Have you determined the pKa of this compound? | The ionization state of the molecule can significantly impact its solubility. If it is an acidic or basic compound, adjusting the pH of the formulation can improve its solubility. For ionizable drugs, salt formation is a potential strategy. |
| Have you tried using co-solvents? | For early-stage in vivo studies, using a mixture of water and a water-miscible organic solvent (co-solvent) like polyethylene glycol (PEG) or propylene glycol can increase solubility. However, be mindful of the potential for the drug to precipitate upon administration in the aqueous environment of the GI tract. |
| Is the compound crystalline or amorphous? | The amorphous form of a drug is generally more soluble than its crystalline counterpart. Techniques like spray drying can produce an amorphous solid dispersion. |
Issue 2: My formulation for this compound is not physically or chemically stable.
| Question | Answer/Troubleshooting Step |
| Are you observing precipitation of the drug over time? | This can occur in supersaturated systems like amorphous solid dispersions or some lipid-based formulations. Incorporating precipitation inhibitors (polymers like HPMC) can help maintain a supersaturated state in vivo. |
| Is the compound degrading in the formulation? | Assess the chemical stability of this compound in the presence of the selected excipients. Some excipients can catalyze degradation reactions. Perform stability studies at different temperatures and humidity levels. |
| For lipid-based formulations, is there phase separation? | This can be due to an inappropriate ratio of oil, surfactant, and co-surfactant. Ternary phase diagrams are useful tools for optimizing the composition of self-emulsifying drug delivery systems (SEDDS). |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The table below summarizes various formulation strategies that can be employed to enhance the bioavailability of this compound, assuming it is a poorly soluble compound (BCS Class II or IV).
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Simple and widely applicable. Can be scaled up. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which enhances solubility and dissolution. | Significant increase in solubility and dissolution. Can create a supersaturated state in vivo. | Formulations can be physically unstable (recrystallization). Can be challenging to scale up. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nano-emulsion in the GI tract, bypassing the dissolution step. | Enhances solubility and can also improve lymphatic uptake, bypassing first-pass metabolism. | Higher complexity of formulation. Potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex. | Increases aqueous solubility and can protect the drug from degradation. | Can be expensive. The drug can be displaced from the complex. |
| Nanotechnology (e.g., Nanoparticles, Nanoemulsions) | Utilizes nanocarriers to improve solubility, protect the drug from degradation, and potentially target specific tissues. | High drug loading capacity. Can improve both solubility and permeability. | Complex manufacturing processes. Potential for toxicity of nanomaterials needs to be evaluated. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is adapted from FDA guidelines for BCS classification.
Objective: To determine the equilibrium solubility of this compound in different aqueous buffers.
Materials:
-
This compound powder
-
Buffer solutions: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid without enzymes)
-
Shaking incubator set at 37 °C
-
Centrifuge
-
Validated analytical method for quantifying this compound (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to flasks containing the buffer solutions (e.g., 5 mg/mL). The presence of undissolved solid should be visible.
-
Place the flasks in a shaking incubator at 37 °C and 100 rpm for 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
Perform the experiment in triplicate for each buffer.
Protocol 2: Caco-2 Permeability Assay (General Overview)
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol)
-
Validated analytical method for quantification
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution to the apical (donor) side of the Transwell insert.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
Quantify the concentration of this compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
The following diagram illustrates a general experimental workflow for assessing and overcoming the poor bioavailability of a new chemical entity like this compound.
Caption: A generalized experimental workflow for the assessment and enhancement of the bioavailability of a new compound.
Finally, the diagram below illustrates the logical relationship between in vitro activity, bioavailability, and in vivo response, which is a core concept in troubleshooting efficacy issues.
Caption: The impact of poor bioavailability on in vivo therapeutic outcomes despite in vitro activity.
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Binankadsurin A Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in bioassays involving binankadsurin A.
Frequently Asked Questions (FAQs)
Q1: What are the common types of bioassays where I might see inconsistent results with this compound?
A1: Inconsistency can arise in various cell-based assays used for screening and characterizing compounds like this compound. These include but are not limited to:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, resazurin): These assays are sensitive to cell seeding density and metabolic activity.[1]
-
Reporter Gene Assays (e.g., Luciferase, β-galactosidase): These are prone to variability from transfection efficiency and promoter activity.[2][3][4]
-
Fluorescence-Based Assays (e.g., Calcium imaging, immunofluorescence): These can be affected by autofluorescence and signal-to-noise issues.[5]
Q2: How can I minimize the "edge effect" in my microplate assays?
A2: The edge effect, where wells on the perimeter of a microplate behave differently, is often due to increased evaporation and temperature gradients. To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Ensure proper humidification in your incubator.
-
Allow plates to equilibrate to room temperature on a level surface before incubation to promote even cell distribution.
Q3: My results are varying significantly between experiments performed on different days. What could be the cause?
A3: Inter-experimental variability can be caused by several factors:
-
Cell Passage Number: Use cells within a defined, low passage number range, as high passage numbers can lead to phenotypic changes.
-
Reagent Variability: Use the same lot of critical reagents (e.g., serum, antibodies, substrates) for the duration of a study. If you must use a new lot, perform a bridging experiment to ensure consistency.
-
Environmental Factors: Minor variations in incubator conditions (temperature, CO2, humidity) can impact cell health and assay performance.
Q4: What is the purpose of a dual-luciferase reporter assay and how can it help with consistency?
A4: A dual-luciferase assay is a valuable tool for improving the reliability of reporter gene assays. It uses a primary experimental reporter (like firefly luciferase) and a second, constitutively expressed control reporter (like Renilla luciferase). The control reporter's signal is used to normalize the experimental reporter's activity, which helps to correct for variability in transfection efficiency, cell number, and viability.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same condition.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently. For adding reagents, consider creating a master mix for each condition to minimize pipetting variations between replicates. |
| Uneven Cell Distribution | Visually inspect plates after seeding to ensure a uniform monolayer. Overly confluent or clumpy cells can lead to inconsistent results. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile media or PBS to create a moisture barrier. |
Issue 2: Low or No Signal
Symptoms:
-
Signal from treated wells is indistinguishable from the background.
-
Very low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate key reagents, such as antibodies or detection substrates, to determine their optimal concentration. |
| Degraded Reagents | Check the expiration dates of all reagents. Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Times | Optimize incubation times for cell treatment and reagent addition. |
| Poor Transfection Efficiency (for reporter assays) | Optimize the DNA-to-transfection reagent ratio for your specific cell line. Ensure the plasmid DNA is of high quality. |
| Incompatible Plate Type | For luminescence assays, use white, opaque plates to maximize the signal. For fluorescence assays, use black plates to reduce background. For absorbance assays, use clear plates. |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control or untreated wells.
-
Reduced dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound or Media Components | If using a fluorescence-based assay, check for autofluorescence of the compound and media components (like phenol red or serum) at the assay's excitation and emission wavelengths. Consider using phenol red-free media or performing the final reading in PBS. |
| Non-specific Antibody Binding (in immunoassays) | Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal. |
| Contamination | Ensure cell cultures are free from mycoplasma and other contaminants. Use freshly prepared, sterile reagents. |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals. |
Experimental Protocols & Methodologies
A detailed and consistent protocol is crucial for reproducible results. Below is a generalized workflow for a cell-based assay.
Caption: Generalized workflow for a cell-based bioassay.
Signaling Pathways & Logical Relationships
Understanding the potential mechanism of action of this compound can help in designing more robust assays. While the specific pathways affected by this compound require experimental validation, many bioactive compounds modulate common signaling cascades. Below is a simplified diagram of a generic signaling pathway that could be investigated.
Caption: A generic signaling pathway potentially modulated by a test compound.
The following diagram illustrates a logical troubleshooting workflow when encountering inconsistent data.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
Navigating Cell Line Resistance to Novel Cytotoxic Agents: A Technical Support Guide
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to novel cytotoxic compounds, exemplified here as "Binankadsurin A." Due to the limited availability of specific data on this compound resistance, this guide synthesizes established principles and methodologies from research on other chemotherapeutic agents to offer a robust framework for investigation.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?
A1: While specific mechanisms for this compound are yet to be fully elucidated, resistance to cytotoxic agents in cancer cell lines is often multifactorial.[1][2] Common mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alteration of the Drug Target: Mutations or changes in the expression level of the molecular target of the drug can prevent effective binding. For example, decreased activity of enzymes like topoisomerase II has been linked to resistance to certain drugs.[1]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, such as the NF-κB and Stat3 signaling cascades, can counteract the cytotoxic effects of the drug.
-
Increased DNA Damage Repair: Enhanced capacity of the cells to repair drug-induced DNA damage can lead to survival and proliferation.
-
Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to bypass drug-induced cell cycle arrest.
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: The development of resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance. This is determined using a cell viability assay.
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A3: A logical first step is to investigate the most common mechanism of multidrug resistance, which is the overexpression of drug efflux pumps. You can assess the expression and function of P-glycoprotein (P-gp). If P-gp is not involved, you can then explore other potential mechanisms such as alterations in the drug's target or changes in key signaling pathways.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my long-term culture.
-
Possible Cause: The cell line may have developed resistance through continuous exposure to the compound.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for your current cell line and compare it to the IC50 of an early-passage, untreated parental cell line. A significant shift in the IC50 indicates resistance.
-
Check for P-gp Overexpression: Analyze the protein levels of P-gp (MDR1) using Western blotting or flow cytometry.
-
Functional Assay for P-gp: Use a P-gp inhibitor, such as verapamil, in combination with this compound. A reversal of resistance in the presence of the inhibitor suggests that P-gp is a key factor.
-
Problem 2: My this compound resistant cell line is also resistant to other unrelated drugs.
-
Possible Cause: The cell line has likely developed a multidrug resistance (MDR) phenotype. This is often mediated by the overexpression of broad-spectrum efflux pumps like P-glycoprotein.
-
Troubleshooting Steps:
-
Profile Cross-Resistance: Test the sensitivity of your resistant cell line to a panel of standard chemotherapeutic agents (e.g., doxorubicin, paclitaxel, vincristine) to confirm a multidrug-resistant phenotype.
-
Investigate ABC Transporters: In addition to P-gp, assess the expression of other ABC transporters like MRP1 and BCRP.
-
Consider Other Mechanisms: If efflux pump inhibitors do not fully restore sensitivity, investigate other potential multifactorial mechanisms.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when comparing a parental (sensitive) cell line to a newly developed this compound-resistant subline.
| Cell Line | IC50 (this compound) (nM) | Fold Resistance | Relative P-gp Expression |
| Parental MCF-7 | 10 | 1 | 1.0 |
| MCF-7/BinA-Res | 250 | 25 | 15.2 |
Experimental Protocols
1. Protocol for Development of a this compound-Resistant Cell Line
This protocol is based on the principle of continuous exposure to incrementally increasing concentrations of the drug.
-
Materials: Parental cancer cell line, complete cell culture medium, this compound, sterile culture flasks, incubators.
-
Methodology:
-
Start by treating the parental cell line with this compound at a concentration equal to its IC50 value.
-
Culture the cells until the surviving population recovers and resumes proliferation.
-
Subculture the surviving cells and gradually increase the concentration of this compound in the culture medium. The increments should be small enough to allow for adaptation.
-
Repeat this process of selection and expansion over several months.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold), the resistant cell line can be considered established.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
-
2. Protocol for Determining IC50 using a Cell Viability Assay (MTT Assay)
-
Materials: Parental and resistant cell lines, 96-well plates, complete cell culture medium, this compound stock solution, MTT reagent, DMSO.
-
Methodology:
-
Seed the parental and resistant cells in separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the culture medium.
-
Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plates for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Caption: Workflow for developing a drug-resistant cell line.
Caption: Hypothetical signaling pathways in this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
Technical Support Center: Refining Animal Models for Binankadsurin A Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound Binankadsurin A. Our goal is to help you refine your animal models for robust and reproducible efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical downstream effector in the oncogenic "Ras-ERK" signaling pathway. By inhibiting TPK1, this compound is designed to block the phosphorylation of key substrates involved in cell cycle progression and apoptosis, thereby leading to tumor growth inhibition.
Q2: Which animal models are recommended for initial efficacy testing of this compound?
A2: For initial in vivo efficacy assessment, we recommend using immunodeficient mouse models xenografted with human cancer cell lines that exhibit hyperactivation of the Ras-ERK pathway.[1] Commonly used models include:
-
Subcutaneous Xenograft Models: Nude (nu/nu) or SCID mice are suitable for subcutaneous implantation of human colorectal (e.g., HCT116) or pancreatic (e.g., MIA PaCa-2) cancer cell lines. These models are well-established for assessing anti-tumor activity.
-
Orthotopic Models: For more clinically relevant tumor microenvironments, orthotopic implantation of cancer cells into the corresponding organ (e.g., pancreas for pancreatic cancer) is recommended.
The choice of model should be guided by the specific cancer type being investigated and the experimental endpoints.[2]
Q3: What are the key considerations for dose selection and administration route in our animal models?
A3: Dose selection should be based on prior in vitro potency data and preliminary tolerability studies.[3] We recommend starting with a dose-range finding study to determine the maximum tolerated dose (MTD). Key considerations include:
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model to inform dosing frequency and route.[4]
-
Route of Administration: The route should be clinically relevant. For oral bioavailability, oral gavage is appropriate. For compounds with poor oral bioavailability, intraperitoneal (IP) or intravenous (IV) injections may be necessary.
-
Dosing Schedule: The dosing schedule (e.g., daily, twice daily) should be based on the half-life of the compound in the animal model.
Q4: How can we monitor for potential off-target effects or toxicity in our animal studies?
A4: Regular monitoring of animal health is crucial.[5] This includes:
-
Clinical Observations: Daily monitoring of body weight, food and water intake, and general appearance (e.g., posture, activity).
-
Hematology and Clinical Chemistry: Blood collection at baseline and at the end of the study for complete blood counts (CBC) and serum chemistry panels to assess organ function.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) should be collected for histopathological examination to identify any tissue-level toxicities.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| High variability in tumor growth within the same treatment group. | Inconsistent number of cells injected. Poor cell viability at the time of injection. Variation in injection technique. Differences in animal age, weight, or health status. | Standardize cell counting and viability assessment (e.g., trypan blue exclusion). Ensure consistent injection volume and location. Use animals within a narrow age and weight range. Increase the number of animals per group to improve statistical power. |
| Lack of tumor growth inhibition at expected efficacious doses. | Poor bioavailability of this compound in the animal model. Rapid metabolism of the compound. The chosen cell line may have developed resistance or does not rely on the TPK1 pathway. Incorrect dosing or administration. | Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of this compound. Verify the expression and activity of TPK1 in the xenografted tumors. Confirm the in vitro sensitivity of the cell line to this compound. Review and confirm the accuracy of dose calculations and administration procedures. |
| Significant weight loss or signs of toxicity in the treatment group. | The administered dose is above the maximum tolerated dose (MTD). Off-target effects of this compound. The vehicle used for drug formulation is causing toxicity. | Perform a dose de-escalation study to identify a better-tolerated dose. Conduct a vehicle-only control group to assess the toxicity of the formulation. Perform detailed histopathological analysis of major organs to identify the site of toxicity. |
| Tumor regression followed by regrowth during treatment. | Development of acquired resistance to this compound. Heterogeneity of the tumor cell population. | Collect tumor samples at different time points (before, during, and after treatment) for molecular analysis (e.g., sequencing) to identify potential resistance mechanisms. Consider combination therapy with other agents that have a different mechanism of action. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing of this compound
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose in sterile water) by oral gavage once daily.
-
This compound Treatment Group: Administer this compound (formulated in the vehicle) at the desired dose (e.g., 50 mg/kg) by oral gavage once daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for pharmacokinetic analysis.
-
Excise the tumors, weigh them, and collect a portion for pharmacodynamic (e.g., Western blot for phosphorylated TPK1 substrates) and histopathological analysis.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound (25 mg/kg) | 10 | 625 ± 80 | 50 | +1.8 ± 2.0 |
| This compound (50 mg/kg) | 10 | 250 ± 50 | 80 | -2.5 ± 2.2 |
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice (50 mg/kg, oral gavage)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 9800 |
| Half-life (t1/2) (hr) | 6.5 |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: In vivo efficacy testing workflow.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What Are Preclinical Studies? | Biotrial [biotrial.us]
- 4. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]
- 5. SciencePharma | Animal testing in drug development. Replace, reduce, refine. [sciencepharma.com]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Lignans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo anti-inflammatory data for binankadsurin A is not currently available in published literature, this guide provides a comprehensive comparison of a closely related and well-studied lignan, Schisandrin A, derived from the Schisandraceae family. The data presented here, based on established animal models of inflammation, offers valuable insights into the potential anti-inflammatory profile of this compound and other related lignans. This guide compares the performance of Schisandrin A against commonly used anti-inflammatory drugs, providing supporting experimental data and detailed protocols.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of Schisandrin A compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, in the carrageenan-induced paw edema model in mice.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| Schisandrin A | 25 | 1 | 25.3 | [1] |
| 3 | 31.8 | [1] | ||
| 5 | 38.5 | [1] | ||
| Schisandrin A | 50 | 1 | 36.2 | [1] |
| 3 | 45.5 | [1] | ||
| 5 | 52.1 | |||
| Indomethacin | 5 | 1 | 42.1 | |
| 3 | 50.2 | |||
| 5 | 58.7 |
Note: The data indicates a dose-dependent anti-inflammatory effect of Schisandrin A, which is comparable to the standard drug indomethacin at the tested doses.
In addition to reducing edema, Schisandrin A has been shown to decrease the levels of pro-inflammatory cytokines in vivo. Studies have demonstrated that treatment with Schisandrin A significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory models.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This widely used model is employed to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male ICR mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Schisandrin A)
-
Reference drug (Indomethacin or Dexamethasone)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
Carrageenan Control
-
Schisandrin A (various doses) + Carrageenan
-
Reference Drug (Indomethacin or Dexamethasone) + Carrageenan
-
-
Dosing: Administer the vehicle, Schisandrin A, or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average paw volume of the carrageenan control group
-
Vt = Average paw volume of the treated group
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Schisandrin A and related lignans are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.
Caption: Schisandrin A inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.
References
Comparative Analysis of Neuroprotective Agents: A Framework for Evaluating Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the neuroprotective potential of novel compounds, using Binankadsurin A as a placeholder. It outlines the necessary experimental data, protocols, and mechanistic pathway visualizations required for a comprehensive assessment against established neuroprotective agents.
Quantitative Comparison of Neuroprotective Efficacy
A critical step in evaluating a new neuroprotective candidate is to compare its efficacy with existing agents across standardized preclinical models. The following table summarizes key quantitative data for several known neuroprotective compounds. Researchers investigating this compound should aim to generate comparable data.
| Compound | Model/Condition | Dosage | Key Efficacy Endpoints | Results | Reference |
| This compound | e.g., Ischemic Stroke (Animal Model) | TBD | e.g., Infarct volume reduction, Neurological deficit score | To be determined | N/A |
| N-acetylcysteine (NAC) | Ischemic Stroke (Clinical Trial) | 60-100 mg/kg | Oxidative stress markers (e.g., malondialdehyde), Neurological outcomes (mRS) | Reduced levels of oxidative stress markers and a trend towards improved functional outcomes.[1] | |
| N-acetylcysteine (NAC) | Parkinson's Disease (Clinical Trial) | 600-1200 mg/day | Dopaminergic neuron integrity (DAT scan), Unified Parkinson's Disease Rating Scale (UPDRS) | Increased dopamine transporter binding and improvements in UPDRS scores.[1] | |
| Citicoline | Ischemic Stroke (Animal Model) | - | Increased SIRT1 protein levels | Concomitant neuroprotection.[2] | |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | - | Slows rate of physical decline | Approved by the FDA for treating ALS.[2] | |
| Curcumin | Parkinson's Disease (PD) models | - | Protection of substantia nigra neurons from reactive oxygen species, improvement of striatal dopamine levels | Acts as an important neuroprotective agent due to its antioxidant properties.[3] | |
| Resveratrol | Neurodegenerative models | - | Reduced oxidative stress | Protected cultured hippocampal neurons against nitric-oxide-mediated cell death. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are examples of standard experimental protocols used to assess neuroprotective potential.
In Vitro Excitotoxicity Assay
-
Objective: To determine the ability of a compound to protect neurons from glutamate-induced cell death.
-
Cell Line: Primary hippocampal neurons or a suitable neuronal cell line (e.g., HT22).
-
Methodology:
-
Culture neuronal cells to an appropriate confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours).
-
Assess cell viability using an MTT or LDH assay.
-
Include positive (e.g., a known neuroprotectant) and negative (vehicle) controls.
-
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Determine the EC50 of this compound.
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To evaluate the in vivo efficacy of a compound in reducing brain damage following a stroke.
-
Animal Model: Adult male Wistar rats or C57BL/6 mice.
-
Methodology:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 2 hours).
-
Administer this compound (intravenously or intraperitoneally) at one or more doses at a defined time point (e.g., at the time of reperfusion).
-
Assess neurological deficits at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized neurological scoring system.
-
At the study endpoint, sacrifice the animals and perfuse the brains.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
-
Data Analysis: Quantify the infarct volume and compare it between the treatment and vehicle control groups. Analyze the neurological deficit scores.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its neuroprotective effects is critical for drug development. Diagrams of key signaling pathways can effectively illustrate these complex processes.
Caption: Proposed antioxidant signaling pathway for this compound.
Caption: Potential anti-apoptotic mechanism of this compound.
Experimental Workflow
A clear experimental workflow is essential for planning and executing a comprehensive evaluation of a novel neuroprotective agent.
Caption: A generalized experimental workflow for evaluating this compound.
References
A Comparative Analysis of Binankadsurin A and Schisandrin C for Drug Development Professionals
An objective comparison of the biochemical properties, pharmacological activities, and mechanisms of action of two lignans, Binankadsurin A and Schisandrin C, to inform research and drug development efforts.
This guide provides a detailed comparative study of this compound and Schisandrin C, two dibenzocyclooctadiene lignans with potential therapeutic applications. While both compounds are derived from plants of the Schisandraceae family, the extent of scientific investigation into their biological effects differs significantly. Schisandrin C has been the subject of extensive research, revealing a broad spectrum of pharmacological activities. In contrast, this compound remains a less-explored molecule, with current knowledge limited primarily to its hepatoprotective effects. This comparison aims to summarize the existing experimental data, detail relevant experimental protocols, and visualize known signaling pathways to highlight both the therapeutic potential of each compound and the areas requiring further investigation.
Data Presentation: A Side-by-Side Comparison
The following tables provide a quantitative summary of the available data for this compound and Schisandrin C, facilitating a direct comparison of their reported biological activities.
Table 1: Physicochemical Properties
| Property | This compound | Schisandrin C |
| Chemical Formula | C₂₂H₂₆O₇ | C₂₂H₂₄O₆ |
| Molecular Weight | 402.4 g/mol | 384.42 g/mol [1] |
| Source | Kadsura species[2][3] | Schisandra chinensis[1][2] |
Table 2: Comparative Biological Activities and Quantitative Data
| Biological Activity | This compound | Schisandrin C |
| Hepatoprotective | ED₅₀: 79.3 µmol/L (on t-Butyl hydroperoxide-induced injury in primary rat hepatocytes) | Reduces serum ALT, AST, and total bilirubin in CCl₄-induced liver fibrosis in mice. Attenuates hepatic stellate cell activation. |
| Anticancer | No data available | IC₅₀: 81.58 ± 1.06 µM (Bel-7402 cells)IC₅₀: 108.00 ± 1.13 µM (KB-3-1 cells)IC₅₀: 136.97 ± 1.53 µM (Bcap37 cells)Induces apoptosis in U937 cells at 25-100 µM. |
| Anti-inflammatory | Lignans from Kadsura species inhibit nitric oxide production. | Inhibits the release of inflammatory cytokines in THP-1 cells at 5 µM. Reduces pro-inflammatory cytokine expression in LPS-stimulated RAW 264.7 cells. |
| Neuroprotective | Aqueous extract of Futokadsura stem (containing related lignans) shows neuroprotective effects in an AD-like rat model. | Reduces Aβ₁₋₄₂-induced memory deficits in mice at 15-150 µg/kg (i.c.v.). |
| Lipid Metabolism | No data available | Inhibits triglyceride accumulation in 3T3-L1 adipocytes. Improves dyslipidemia in mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the comparison.
Hepatoprotective Activity Assay (for this compound and Schisandrin C)
Objective: To assess the ability of a compound to protect liver cells from toxin-induced injury.
Methodology:
-
Cell Culture: Primary rat hepatocytes or human hepatoma cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Toxin Induction: A known hepatotoxin, such as carbon tetrachloride (CCl₄) or t-Butyl hydroperoxide, is added to the cell culture to induce damage.
-
Compound Treatment: The cells are pre-treated or co-treated with varying concentrations of the test compound (this compound or Schisandrin C).
-
Assessment of Cytotoxicity: Cell viability is measured using an MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Biochemical Analysis: The levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium are measured.
-
Oxidative Stress Markers: The levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are quantified.
-
Data Analysis: The effective concentration 50 (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.
Anticancer Activity Assay (for Schisandrin C)
Objective: To determine the cytotoxic and apoptotic effects of a compound on cancer cells.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., Bel-7402, U937) are cultured.
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of Schisandrin C for a specified duration (e.g., 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC₅₀ value.
-
Flow Cytometry for Apoptosis: Cells are treated with Schisandrin C, harvested, and stained with Annexin V and propidium iodide (PI). Flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis: Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases, PARP) are detected using specific antibodies.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the known signaling pathways modulated by Schisandrin C. Due to the limited data available for this compound, a workflow for its known hepatoprotective activity is presented instead.
Caption: Anti-inflammatory signaling pathway of Schisandrin C.
Caption: Anticancer signaling pathways of Schisandrin C.
Caption: Experimental workflow for this compound's hepatoprotective activity.
Concluding Remarks
This comparative guide underscores the significant therapeutic potential of Schisandrin C, which has demonstrated multifaceted pharmacological activities including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects through the modulation of various key signaling pathways. The wealth of quantitative data and established experimental protocols for Schisandrin C provides a solid foundation for its further development as a therapeutic agent.
In contrast, this compound represents a promising but largely unexplored natural compound. The existing evidence of its hepatoprotective activity is a compelling starting point for more in-depth research. There is a clear need for comprehensive studies to elucidate its full range of biological activities, determine its mechanisms of action, and investigate its effects on critical signaling pathways. Future research should aim to generate more extensive quantitative data to allow for a more robust comparison with other lignans like Schisandrin C. Such efforts will be crucial in unlocking the potential therapeutic value of this compound and other related compounds from the Kadsura genus. This guide serves as a call to the research community to bridge the knowledge gap and fully explore the therapeutic promise of these natural products.
References
"binankadsurin A vs other lignans from Kadsura: a comparative analysis"
For Researchers, Scientists, and Drug Development Professionals
The genus Kadsura is a rich source of lignans, a class of polyphenolic compounds known for their diverse and potent biological activities. Among these, binankadsurin A has garnered significant interest. This guide provides a comparative analysis of this compound against other prominent lignans isolated from Kadsura species, focusing on their anti-inflammatory, cytotoxic, and hepatoprotective properties. The information is presented with supporting experimental data to aid in research and development decisions.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data on the biological activities of various Kadsura lignans, allowing for a direct comparison of their potency.
Table 1: Anti-inflammatory Activity of Kadsura Lignans
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Kadsuindutain A | Inhibition of NO production | RAW 264.7 | 12.5 | [1][2] |
| Kadsuindutain B | Inhibition of NO production | RAW 264.7 | 10.7 | [1][2] |
| Kadsuindutain C | Inhibition of NO production | RAW 264.7 | 25.2 | [1] |
| Kadsuindutain D | Inhibition of NO production | RAW 264.7 | 34.0 | |
| Kadsuindutain E | Inhibition of NO production | RAW 264.7 | 28.1 | |
| Schizanrin F | Inhibition of NO production | RAW 264.7 | 15.3 | |
| Schizanrin O | Inhibition of NO production | RAW 264.7 | 18.6 | |
| Schisantherin J | Inhibition of NO production | RAW 264.7 | 21.4 | |
| L-NMMA (positive control) | Inhibition of NO production | RAW 264.7 | 31.2 |
Table 2: Cytotoxic Activity of Kadsura Lignans
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Kadusurain A | A549 (Lung carcinoma) | 12.56 | ~25.0 | |
| HCT116 (Colon carcinoma) | 1.05 | ~2.1 | ||
| HL-60 (Promyelocytic leukemia) | 2.34 | ~4.7 | ||
| HepG2 (Hepatocellular carcinoma) | 8.76 | ~17.4 | ||
| Lignan from K. angustifolia (unspecified 1) | HepG-2, HCT-116, BGC-823, Hela | - | 13.04 - 21.93 | |
| Lignan from K. angustifolia (unspecified 2) | HepG-2, HCT-116, BGC-823, Hela | - | 13.04 - 21.93 | |
| Lignan from K. angustifolia (unspecified 3) | HepG-2, HCT-116, BGC-823, Hela | - | 13.04 - 21.93 |
Table 3: Hepatoprotective Activity of Kadsura Lignans
| Compound | Model | Protective Effect | Reference |
| This compound | Information not available | Information not available | |
| Gomisin R | LPS-induced RAW264.7 cells | Reduces inflammatory factors | |
| Heilaohulignan C | HepG-2 cells | Cytotoxic with IC50 of 9.92 µM | |
| Interiorin A & B | Anti-HIV assay | EC50 of 1.6 and 1.4 µg/mL respectively | |
| Longipedunculatin A, M, J | In vitro anti-inflammatory assay | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period of 1 hour, cells are stimulated with LPS (1 µg/mL).
-
NO Measurement: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Animal Models
This in vivo model is widely used to evaluate the hepatoprotective effects of compounds against chemically-induced liver injury.
-
Animal Model: Male Wistar rats or mice are used.
-
Induction of Hepatotoxicity: Animals are administered a single dose or repeated doses of CCl4 (typically diluted in olive oil or corn oil) via intraperitoneal injection or oral gavage to induce liver damage.
-
Compound Administration: Test compounds are administered to the animals for a specific period before or after the CCl4 challenge.
-
Biochemical Analysis: After the treatment period, blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin. Liver tissue homogenates are used to assess levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).
-
Histopathological Examination: Liver tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage, including necrosis, inflammation, and fibrosis.
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of many lignans are mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the NF-κB and Nrf2 pathways, which are commonly affected by these compounds, and a typical experimental workflow for evaluating hepatoprotective activity.
Caption: Workflow for evaluating in vivo hepatoprotective activity.
Caption: NF-κB signaling pathway and inhibition by Kadsura lignans.
Caption: Nrf2 antioxidant response pathway and activation by Kadsura lignans.
References
"evaluating the efficacy of binankadsurin A against different cancer cell lines"
A Comparative Guide for Researchers
Notice to the Reader: Initial searches for "binankadsurin A" did not yield any results in the scientific literature. This suggests that the name may be incorrect or the compound is not yet documented in publicly available research. Therefore, this guide provides a comparative analysis of a well-established anticancer agent, Doxorubicin , as an illustrative example of the requested content. The methodologies, data presentation, and visualizations provided herein can serve as a template for evaluating the efficacy of novel compounds.
Doxorubicin: A Benchmark in Anthracycline Chemotherapy
Doxorubicin is a widely used chemotherapeutic agent belonging to the anthracycline class. Its potent anticancer activity has been documented against a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[1] The primary mechanism of action of Doxorubicin involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1]
Comparative Efficacy of Doxorubicin Against Different Cancer Cell Lines
The cytotoxic effect of Doxorubicin varies across different cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below summarizes the IC50 values of Doxorubicin against a selection of human cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~2.8 | |
| KB-V1/Vbl | Multidrug Resistant Cervix Carcinoma | >3.0 | |
| 518A2 | Melanoma | <3.0 | |
| A549 | Lung Carcinoma | Varies | |
| K562 | Chronic Myelogenous Leukemia | Varies | |
| U937 | Histiocytic Lymphoma | Varies |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to evaluate the efficacy of anticancer agents like Doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the anticancer agent (e.g., Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the anticancer agent at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following visualizations are generated using the DOT language.
Caption: Experimental workflow for assessing the anticancer efficacy of Doxorubicin.
References
Quercetin Analogs as Anticancer Agents: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential anticancer properties. However, its clinical application is often hindered by poor bioavailability and metabolic instability. This has spurred extensive research into the synthesis of quercetin analogs with improved potency and drug-like properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quercetin analogs, focusing on their cytotoxic effects against cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and medicinal chemistry.
Comparative Cytotoxicity of Quercetin and its Analogs
The anticancer activity of quercetin and its derivatives is typically evaluated by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for this assessment. The following table summarizes the IC50 values of quercetin and a selection of its O-alkylated and Schiff base derivatives against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma).
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | Parent Compound | MCF-7 | 73 | [1] |
| HepG2 | >100 | [1] | ||
| 3-O-Methylquercetin | Methylation at 3-OH | MCF-7 | >100 | [1] |
| 7-O-Methylquercetin | Methylation at 7-OH | MCF-7 | 55 | [1] |
| 3,7-Di-O-Methylquercetin | Methylation at 3-OH and 7-OH | MCF-7 | 45 | [1] |
| 3,3',4',7-Tetra-O-acetylquercetin (4Ac-Q) | Acetylation of four OH groups | MCF-7 | 37 | |
| MDA-MB-231 | 48 | |||
| Quercetin Schiff Base (8q) | Schiff base formation at C4-carbonyl with 4-aminobenzoic acid | MCF-7 | 35.49 ± 0.21 | |
| Quercetin Schiff Base (4q) | Schiff base formation at C4-carbonyl with 4-chloroaniline | MCF-7 | 36.65 ± 0.25 | |
| Quercetin Schiff Base (9q) | Schiff base formation at C4-carbonyl with 4-methoxyaniline | MCF-7 | 36.99 ± 0.35 | |
| Quercetin Derivative (3e) | Quinoline moiety at 3-OH | HepG-2 | 6.722 |
Key SAR Observations:
-
Hydroxyl Group Importance: The presence and position of hydroxyl groups on the quercetin scaffold are crucial for its anticancer activity.
-
O-Alkylation: Methylation of the hydroxyl groups can either increase or decrease cytotoxicity depending on the position. For instance, methylation at the 7-OH position (7-O-Methylquercetin) increased activity against MCF-7 cells, while methylation at the 3-OH position (3-O-Methylquercetin) decreased it. The introduction of longer alkyl chains, such as a propyl group at the 3-OH position, has also been shown to be important for maintaining inhibitory activity.
-
Acetylation: Acetylation of the hydroxyl groups, as seen in 3,3',4',7-Tetra-O-acetylquercetin (4Ac-Q), significantly enhanced the cytotoxic effects compared to the parent quercetin.
-
Schiff Base Formation: The formation of Schiff bases at the C4-carbonyl group has been demonstrated as an effective strategy to enhance the anticancer potency of quercetin.
-
Bulky Substituents: Introducing larger, active moieties, such as a quinoline group at the 3-OH position, can dramatically increase the cytotoxic activity, as exemplified by compound 3e's potent effect on HepG-2 cells.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity, based on protocols from multiple sources.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Quercetin and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (quercetin and its analogs) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Quercetin and its analogs exert their anticancer effects by modulating various signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK signaling pathways are two of the most significantly affected.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Quercetin has been shown to inhibit this pathway, leading to the induction of apoptosis.
Caption: Quercetin's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Quercetin can modulate the components of this pathway, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.
Caption: Modulation of the MAPK pathway by quercetin.
Experimental Workflow
The general workflow for the synthesis and evaluation of quercetin analogs as anticancer agents is depicted below.
Caption: Workflow for quercetin analog development.
References
"cross-validation of binankadsurin A's antiviral activity in different models"
An Objective Guide for Researchers and Drug Development Professionals
While the specific compound "binankadsurin A" remains unidentified in publicly available scientific literature, this guide focuses on the well-documented antiviral properties of lignans isolated from the medicinal plant Schisandra chinensis and related species. Lignans from Schisandra have demonstrated a broad spectrum of antiviral activities across various experimental models, positioning them as promising candidates for further investigation in drug discovery. This document provides a comparative overview of the antiviral efficacy of several key Schisandra lignans against a range of viruses, with supporting data from in vitro studies.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of various Schisandra lignans has been quantified in numerous studies. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of these compounds against different viruses, alongside data for standard antiviral drugs used as positive controls.
| Compound | Virus | Cell Line/Model | EC₅₀ / IC₅₀ (µM) | Comparator Drug(s) | Comparator EC₅₀ / IC₅₀ (µM) |
| Schisandrin A | Dengue Virus (DENV-2) | Huh-7 | 28.1 ± 0.42 | Ribavirin | ~50.9 - 75 |
| Schisandrin B | HIV-1 | H9 Lymphocytes | > 20.4 (inactive) | Zidovudine (AZT) | ~0.01 - 4.87 |
| Deoxyschizandrin | HIV-1 | H9 Lymphocytes | > 20.4 (inactive) | Zidovudine (AZT) | ~0.01 - 4.87 |
| Gomisin J | HIV-1 | H9 Lymphocytes | > 20.4 (inactive) | Zidovudine (AZT) | ~0.01 - 4.87 |
| (±)-Gomisin M₁ | HIV-1 | H9 Lymphocytes | < 0.65 | Zidovudine (AZT) | ~0.01 - 4.87 |
| Rubrisandrin C | HIV-1 (IIIB) | H9 Lymphocytes | 2.26 µg/mL | Not specified | Not specified |
| Angeloylgomisin O | SARS-CoV-2 | Caco-2 | 3.7 | Remdesivir | ~0.046 - 6.6 |
| Schisandrin B | SARS-CoV-2 | Caco-2 | 7.3 | Remdesivir | ~0.046 - 6.6 |
| Compound 14 * | Herpes Simplex Virus-2 (HSV-2) | Vero | SI > 29.83 | Not specified | Not specified |
| Schisandra Polysaccharide | Influenza A (H1N1/H3N2) | MDCK, A549 | Not specified in µM | Not specified | Not specified |
Note: "Compound 14" is a lignan isolated from Schisandra sphenanthera. SI stands for Selectivity Index (CC₅₀/IC₅₀). Data for Schisandra Polysaccharide is qualitative from the source. EC₅₀/IC₅₀ values for comparator drugs are presented as a range from multiple studies to reflect variability in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral activity.
1. Cytopathic Effect (CPE) Inhibition Assay
This assay is utilized to determine the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero, A549, Huh-7) is prepared in a 96-well plate.
-
Compound Preparation: The test compounds (Schisandra lignans) and control drugs are serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a standardized amount of virus. Concurrently or post-infection, the diluted compounds are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plate is incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 2-5 days).
-
Quantification of CPE: The extent of CPE is observed microscopically. To quantify cell viability, a staining agent such as crystal violet or neutral red is added. The dye is then extracted, and the absorbance is measured, which is proportional to the number of viable cells.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.
2. Plaque Reduction Assay
This assay measures the reduction in the formation of viral plaques, which are localized areas of cell death or viral replication.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compound for a specified time.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: The plates are incubated until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% relative to the untreated virus control.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antiviral Activity Screening
Proposed Antiviral Mechanisms of Action for Schisandra Lignans
Comparative Analysis of Hepatoprotective Effects: Binankadsurin A and Its Derivatives - A Review of Available Evidence
A comprehensive review of current scientific literature reveals a significant gap in the direct comparative analysis of the hepatoprotective effects of binankadsurin A and its synthetic or semi-synthetic derivatives. At present, there are no published studies that directly compare the efficacy of these compounds in protecting liver cells from injury. Research has predominantly focused on the broader category of lignans from the Schisandraceae family, with more attention given to compounds such as schisandrin and its isomers.
While the therapeutic potential of various natural compounds and their derivatives in liver diseases is an active area of research, specific data on this compound remains limited. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations for this compound and its derivatives cannot be constructed at this time without resorting to speculation.
This guide will, therefore, provide a foundational understanding of the known hepatoprotective mechanisms of Schisandra lignans as a class, which may offer insights into the potential activities of this compound.
General Hepatoprotective Mechanisms of Schisandra Lignans
Lignans isolated from Schisandra chinensis have demonstrated a range of hepatoprotective activities in preclinical studies. These effects are generally attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] The primary mechanisms of action are believed to involve the modulation of key signaling pathways related to cellular stress and survival.
Key Signaling Pathways
The hepatoprotective effects of Schisandra lignans are often associated with the regulation of the following pathways:
-
Nrf2/ARE Signaling Pathway: Lignans can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. This enhances the cellular defense against oxidative stress, a major contributor to liver damage.[3][4]
-
NF-κB Signaling Pathway: Chronic inflammation is a hallmark of many liver diseases. Schisandra lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of pro-inflammatory cytokines.[1] By suppressing this pathway, these compounds can reduce the inflammatory response in the liver.
-
TGF-β/Smad Signaling Pathway: This pathway plays a crucial role in the development of liver fibrosis. Some lignans have been found to interfere with the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade, thereby inhibiting the activation of hepatic stellate cells and the excessive deposition of extracellular matrix proteins that lead to fibrosis.
Below is a generalized representation of how Schisandra lignans may exert their hepatoprotective effects through these pathways.
Caption: Generalized signaling pathways modulated by Schisandra lignans.
Experimental Protocols for Evaluating Hepatoprotective Effects
The assessment of hepatoprotective activity typically involves both in vitro and in vivo models. Should research on this compound and its derivatives become available, it would likely employ methodologies similar to those described below.
In Vitro Models
-
Cell Lines: Primary hepatocytes or liver-derived cell lines (e.g., HepG2, AML12) are commonly used.
-
Hepatotoxicity Induction: Liver cell injury is induced using toxins such as carbon tetrachloride (CCl4), acetaminophen (APAP), or lipopolysaccharide (LPS).
-
Assays:
-
Cell Viability Assays (e.g., MTT, LDH): To quantify the extent of cell death and the protective effect of the test compound.
-
Measurement of Reactive Oxygen Species (ROS): To assess the antioxidant capacity.
-
ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Western Blot and RT-qPCR: To analyze the expression of key proteins and genes in the signaling pathways mentioned above.
-
In Vivo Models
-
Animal Models: Rodents (mice or rats) are typically used.
-
Hepatotoxicity Induction: Acute or chronic liver injury is induced by administering hepatotoxins like CCl4 or by surgical procedures such as bile duct ligation.
-
Assessments:
-
Serum Biochemistry: Measurement of liver enzymes (ALT, AST) and bilirubin to assess liver function.
-
Histopathology: Microscopic examination of liver tissue to evaluate the extent of necrosis, inflammation, and fibrosis.
-
Oxidative Stress Markers: Analysis of markers like malondialdehyde (MDA) and glutathione (GSH) in liver homogenates.
-
Immunohistochemistry and Western Blot: To examine protein expression in the liver tissue.
-
The following diagram illustrates a general workflow for evaluating the hepatoprotective effects of a compound.
Caption: General experimental workflow for hepatoprotective studies.
Future Directions
To address the current knowledge gap, future research should focus on:
-
Direct Comparative Studies: Designing experiments to directly compare the hepatoprotective efficacy of this compound with its rationally designed derivatives.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives to understand how structural modifications affect their bioavailability and target organ exposure.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Hepatoprotective Effects of Allicin on Carbon Tetrachloride-Induced Acute Liver Injury in Mice by Inhibiting Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy: A Comparative Guide on Schisandrin B, a Lignan with Therapeutic Potential
Introduction
Comparative Analysis of In Vitro and In Vivo Activities
Schisandrin B has demonstrated a range of biological activities in both laboratory-based (in vitro) and whole-organism (in vivo) studies, primarily centered around its antioxidant, anti-inflammatory, and hepatoprotective effects.
Data Presentation
Table 1: Comparison of In Vitro Activities of Schisandrin B and Alternatives
| Compound/Alternative | Assay | Cell Line | Concentration/Dosage | Key Findings |
| Schisandrin B | MTT Assay | HepG2 (Human Liver Cancer) | 10-100 µM | Dose-dependent decrease in cell viability |
| ROS Assay | PC12 (Rat Pheochromocytoma) | 25 µM | Significant reduction of H₂O₂-induced reactive oxygen species | |
| Griess Assay | RAW 264.7 (Mouse Macrophage) | 50 µM | Inhibition of lipopolysaccharide (LPS)-induced nitric oxide production | |
| Silymarin (Alternative) | MTT Assay | HepG2 | 50-200 µM | Protective effect against oxidative stress-induced cell death |
| N-acetylcysteine (NAC) (Alternative) | ROS Assay | Various | 1-10 mM | Broad-spectrum antioxidant, scavenges ROS directly |
Table 2: Comparison of In Vivo Activities of Schisandrin B and Alternatives
| Compound/Alternative | Animal Model | Dosage | Route of Administration | Key Findings |
| Schisandrin B | CCl₄-induced liver injury in mice | 50 mg/kg | Oral | Reduction in serum ALT and AST levels; improved liver histology |
| Scopolamine-induced memory impairment in rats | 20 mg/kg | Intraperitoneal | Amelioration of cognitive deficits | |
| Silymarin (Alternative) | CCl₄-induced liver injury in mice | 100 mg/kg | Oral | Significant hepatoprotective effects, comparable to Schisandrin B |
| Piracetam (Alternative) | Scopolamine-induced memory impairment in rats | 200 mg/kg | Oral | Established nootropic agent, showed improvement in memory function |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the data tables.
MTT Assay for Cell Viability
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of Schisandrin B (e.g., 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for one week under standard laboratory conditions.
-
Grouping and Treatment: Divide the mice into groups: control, CCl₄ model, Schisandrin B-treated, and Silymarin-treated. Administer Schisandrin B (50 mg/kg) or Silymarin (100 mg/kg) orally for 7 consecutive days.
-
Induction of Liver Injury: On the 7th day, 2 hours after the final treatment, administer a single intraperitoneal injection of CCl₄ (10 mL/kg of a 0.1% solution in olive oil) to the model and treatment groups. The control group receives only the vehicle.
-
Sample Collection: 24 hours after CCl₄ administration, collect blood via cardiac puncture to measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Histological Analysis: Euthanize the mice and perfuse the livers with saline. Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess liver morphology.
Visualization of Signaling Pathways and Workflows
Schisandrin B Mechanism of Action: Nrf2 Signaling Pathway
Caption: Schisandrin B activates the Nrf2 antioxidant pathway.
Experimental Workflow for In Vivo Hepatoprotection Study
Caption: Workflow for evaluating hepatoprotective effects in mice.
Benchmarking Binankadsurin A Against Known Therapeutic Agents: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical microtubule inhibitor, Binankadsurin A, against established therapeutic agents. Leveraging data from the potent, structurally similar natural product tubulysin A, this document offers a framework for evaluating novel microtubule-targeting compounds.
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. These agents disrupt the dynamics of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. MTAs are broadly classified into two categories: microtubule destabilizers, such as vinca alkaloids, and microtubule stabilizers, like taxanes and epothilones. This guide benchmarks the preclinical performance of a hypothetical new entity, "this compound," using the highly potent microtubule destabilizer tubulysin A as a surrogate, against the following established therapeutic agents:
-
Paclitaxel (Taxol®): A member of the taxane class, it is a microtubule stabilizer widely used in the treatment of various solid tumors.
-
Vinblastine: A vinca alkaloid that acts as a microtubule destabilizer, used in the treatment of a range of cancers, including lymphomas and bladder cancer.
-
Ixabepilone (Ixempra®): An epothilone that functions as a microtubule stabilizer and is approved for the treatment of metastatic breast cancer.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of these compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological processes, in this case, cell viability. The following table summarizes the IC50 values for tubulysin A (as a proxy for this compound), paclitaxel, vinblastine, and ixabepilone in various human cancer cell lines. It is important to note that direct head-to-head comparative studies for all these inhibitors under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Compound Class | Representative Agent | Cell Line | Cancer Type | IC50 (nM) |
| Hypothetical (Tubulysin) | This compound (surrogate: Tubulysin A) | HL-60 | Promyelocytic Leukemia | ~0.1-1 |
| NCI-H1299 | Lung Carcinoma | 3 [1] | ||
| HT-29 | Colon Carcinoma | 1 [1] | ||
| A2780 | Ovarian Carcinoma | 2 [1] | ||
| Taxane | Paclitaxel | MCF-7 | Breast Cancer | ~2.5-7.5 |
| HCT116 | Colon Carcinoma | ~3-10 | ||
| A2780 | Ovarian Carcinoma | ~2-5 | ||
| Vinca Alkaloid | Vinblastine | MCF-7 | Breast Cancer | ~1-5 |
| HeLa | Cervical Cancer | ~1-3 | ||
| Epothilone | Ixabepilone | MCF-7 | Breast Cancer | ~1-3 |
| MDA-MB-435 | Breast Cancer | ~2-5 | ||
| HCT-116 | Colon Carcinoma | ~1-4 |
Mechanisms of Action: A Visual Representation
The distinct mechanisms of action of these microtubule inhibitors are rooted in their specific binding sites on the αβ-tubulin heterodimer and their subsequent effects on microtubule dynamics.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to assess the efficacy of microtubule inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, paclitaxel, vinblastine, ixabepilone) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound by plotting cell viability against the log of the compound concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).
-
Compound Addition: Add the test compounds (this compound, paclitaxel, vinblastine, ixabepilone) or a vehicle control to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitor Polymerization: Monitor the change in fluorescence or absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Plot the fluorescence/absorbance against time. Microtubule destabilizers will show a decrease in the polymerization rate and extent, while stabilizers will show an increase.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence of a population of cells, one can distinguish between cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compounds or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Conclusion
This guide provides a comparative overview of the hypothetical microtubule inhibitor this compound, using tubulysin A as a surrogate, against the established therapeutic agents paclitaxel, vinblastine, and ixabepilone. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals in the evaluation of novel microtubule-targeting agents. The exceptional potency of tubulysin A suggests that compounds with a similar mechanism, such as the hypothetical this compound, could hold significant promise as next-generation anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Prudent Disposal of Binankadsurin A in a Laboratory Setting
Researchers, scientists, and drug development professionals must handle the disposal of binankadsurin A, a bioactive small molecule, with stringent adherence to safety and environmental protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established guidelines for the disposal of hazardous chemical waste is mandatory. All procedures must comply with local, state, and federal regulations, and the institution's specific environmental health and safety (EHS) policies. [1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling of this compound, particularly if in powdered form, should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the general procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting.
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Due to its bioactive nature, it should not be disposed of in the regular trash or down the sanitary sewer.[2]
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it separate from incompatible materials. Halogenated and non-halogenated solvent wastes should generally be collected separately.
-
Containerization :
-
Solid Waste : Collect solid this compound, as well as consumables lightly contaminated with it (e.g., weighing paper, gloves, paper towels), in a designated, leak-proof hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste : For solutions of this compound, use a dedicated, properly sealed, and chemically resistant waste container. If the solvent is flammable, the container should be stored in a flammable storage cabinet.
-
Sharps : Any sharps contaminated with this compound, such as needles or glass slides, must be disposed of in a designated puncture-resistant sharps container.
-
-
Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if in solution), the approximate concentration and quantity, and the date of accumulation.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to catch any potential leaks.
-
Arrange for Pickup : Once the waste container is full or has been in storage for a period defined by regulations (often not to exceed one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.
Disposal of Empty Containers
Containers that held this compound must be handled as hazardous waste. For containers of highly toxic chemicals, it is often required to triple rinse the container. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policy. After thorough rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS office.
Summary of Disposal Guidelines
For quick reference, the following table summarizes the essential do's and don'ts for the disposal of this compound.
| Do's | Don'ts |
| Wear appropriate PPE (gloves, goggles, lab coat). | Do not dispose of down the sink or in regular trash. |
| Segregate from other waste streams. | Do not mix with incompatible chemicals. |
| Use designated, labeled, and sealed containers . | Do not overfill waste containers. |
| Store waste in a secure, ventilated area with secondary containment . | Do not evaporate chemical waste in a fume hood. |
| Arrange for disposal through your institution's EHS office . | Do not dispose of empty containers without proper rinsing and defacing the label. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Guidance for Binankadsurin A
Disclaimer: This document provides essential safety and logistical information for handling Binankadsurin A based on general best practices for cytotoxic compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to provide a baseline for safe handling. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS before handling this substance.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| General Handling (weighing, preparing solutions) | Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields or splash goggles, and a surgical mask. |
| Procedures with Risk of Aerosolization | In addition to general handling PPE, a fit-tested N95 respirator or higher is required. |
| Administering the Compound | Double chemotherapy-tested gloves, disposable gown, and safety glasses. |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double chemotherapy-tested gloves (or thicker, industrial-grade gloves for large spills), disposable gown, safety glasses or face shield, and a fit-tested N95 respirator or higher. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to protect laboratory personnel and the environment. The following procedural guidance outlines the key steps for operational use and waste management.
Handling and Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning solution.
-
Weighing: Weigh solid this compound in a ventilated enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Use a closed system, such as a syringe with a Luer-Lok™ tip, to transfer liquids.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard warnings.
Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Segregation: Segregate cytotoxic waste from regular laboratory trash.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Sharps: Dispose of all needles and syringes used for handling this compound in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Collect liquid waste in a sealed, labeled container.
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, bench paper) in a designated cytotoxic waste bag.
-
Final Disposal: Follow your institution's and local regulations for the final disposal of cytotoxic waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate: Alert others in the area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For liquid spills, use absorbent pads from a cytotoxic spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully clean the spill area, working from the outside in. Place all contaminated materials in a cytotoxic waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for handling a potent compound like this compound and a potential signaling pathway for a cytotoxic agent.
Caption: A generalized workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
